Technical Documentation Center

(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol
  • CAS: 1932227-04-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (1R,2R)-2-[Cyclobutyl(methyl)amino]cyclopentan-1-ol: Structural Insights, Physicochemical Properties, and Synthetic Methodologies

Executive Summary (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (CAS: 1932227-04-7) is a conformationally restricted, highly lipophilic β -amino alcohol. In modern drug discovery, such privileged chiral scaffolds a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (CAS: 1932227-04-7) is a conformationally restricted, highly lipophilic β -amino alcohol. In modern drug discovery, such privileged chiral scaffolds are critical for optimizing the pharmacokinetic profiles of lead compounds. By leveraging the unique steric and electronic properties of the cyclobutyl group alongside a rigidified cyclopentane core, this molecule serves as a premier building block for enhancing blood-brain barrier (BBB) penetrance, target affinity, and metabolic stability in neurotherapeutics and targeted enzyme inhibitors.

Structural and Conformational Analysis

The architecture of this molecule is defined by a rigid cyclopentane core substituted with a hydroxyl group and a tertiary amine in a trans configuration.

  • Stereochemistry: The (1R,2R) absolute configuration dictates that the hydroxyl group and the bulky cyclobutyl(methyl)amino group reside on opposite faces of the cyclopentane ring. This trans relationship inherently minimizes 1,2-steric repulsion, providing a stable vector for hydrogen bonding and electrostatic interactions.

  • Conformational Dynamics: Unlike cyclohexane, which adopts a rigid chair conformation, cyclopentane rapidly interconverts between envelope and half-chair conformations. The massive steric bulk of the tertiary amine forces the ring into a stable envelope conformation where the substituents occupy pseudo-diequatorial positions, effectively locking the pharmacophore into a predictable spatial arrangement.

  • The Cyclobutyl Advantage: In medicinal chemistry, the incorporation of the cyclobutyl group serves as a highly effective bioisostere for small, flexible alkyl chains. It dramatically increases lipophilicity while resisting cytochrome P450-mediated oxidative metabolism—a common liability in standard N-alkylated drugs.

Conformational_Logic A Cyclopentene Oxide (Meso, Achiral) B SN2 Backside Attack (N-methylcyclobutanamine) A->B Lewis Acid Activation C trans-1,2-Amino Alcohol (Racemic Mixture) B->C Stereospecific Inversion at C2 D Chiral Resolution (Diastereomeric Salt) C->D L-(+)-Tartaric Acid E (1R,2R)-Enantiomer (Target) D->E Recrystallization & Basification

Workflow for stereospecific synthesis and resolution of the (1R,2R) trans-amino alcohol.

Physicochemical and Pharmacokinetic Profiling

Understanding the physicochemical properties of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is essential for its application in rational drug design. The quantitative data below synthesizes its structural features into predictive pharmacokinetic metrics.

PropertyValuePharmacological Implication
CAS Number 1932227-04-7Unique identifier for the pure (1R,2R) enantiomer .
Molecular Formula C10H19NODefines the core atomic composition.
Molecular Weight 169.26 g/mol Highly fragment-like; allows for extensive downstream functionalization without exceeding Lipinski's MW limit (500 Da).
Predicted LogP ~2.1Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) crossing.
pKa (Tertiary Amine) ~9.8Predominantly ionized at physiological pH (7.4), ensuring high aqueous solubility while maintaining a lipophilic core.
Topological Polar Surface Area 23.47 ŲWell below the 90 Ų threshold, indicating excellent potential for CNS penetration.
H-Bond Donors (HBD) 1 (-OH)Complies with Lipinski's Rule of 5 (HBD 5).
H-Bond Acceptors (HBA) 2 (N, O)Complies with Lipinski's Rule of 5 (HBA 10).

Synthetic Methodologies & Self-Validating Protocols

The synthesis of trans- β -amino alcohols is typically achieved via the aminolysis of epoxides. Because cyclopentene oxide is significantly less reactive than its 6-membered counterpart—due to the lack of torsional strain relief during the transition state of ring opening—a Lewis acid catalyst is strictly required to facilitate the reaction 1.

Protocol 1: Catalytic Aminolysis of Cyclopentene Oxide
  • Objective: Synthesize the racemic trans-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol intermediate.

  • Causality: The use of Iridium(III) chloride ( IrCl3​ ) activates the epoxide oxygen, lowering the LUMO energy required for the sterically hindered N-methylcyclobutanamine to perform an SN​2 backside attack 2. This mechanistic pathway ensures complete trans stereospecificity.

  • Step-by-Step Procedure:

    • Preparation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve cyclopentene oxide (10.0 mmol) in anhydrous dichloromethane (20 mL).

    • Amine Addition: Cool the solution to 0 °C using an ice bath. Add N-methylcyclobutanamine (12.0 mmol) dropwise over 10 minutes to manage the initial exothermic reaction.

    • Catalysis: Add IrCl3​⋅xH2​O (0.5 mmol, 5 mol%) to the mixture.

    • Reaction: Remove the ice bath and stir the mixture at room temperature for 14 hours. Monitor completion via TLC (Ninhydrin stain).

    • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with dichloromethane ( 3×15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purification: Purify the crude oil via flash column chromatography (Silica gel, 95:5 DCM:MeOH with 1% Et3​N ) to yield the racemic product.

  • Self-Validating Checkpoint: Analyze the purified product via 1H NMR. The success of the regioselective opening is confirmed by the carbinol proton multiplet at ~3.9 ppm and the amine-adjacent proton at ~2.9 ppm. The trans configuration is validated by a coupling constant ( J ) of approximately 7-9 Hz between these two protons, which differs significantly from the cis isomer.

Protocol 2: Chiral Resolution via Diastereomeric Crystallization
  • Objective: Isolate the target (1R,2R) enantiomer from the racemate.

  • Causality: Di-p-toluoyl-D-tartaric acid (D-DTTA) forms diastereomeric salts with the racemic amine. The differing solubilities of these salts in an isopropanol/water matrix allow for the selective precipitation of the (1R,2R) enantiomer under thermodynamic control.

  • Step-by-Step Procedure:

    • Salt Formation: Dissolve the racemic amino alcohol (5.0 mmol) and D-DTTA (5.0 mmol) in 15 mL of Isopropanol/Water (9:1 v/v) at 75 °C until a completely homogenous solution is achieved.

    • Crystallization: Turn off the heat and allow the flask to cool ambiently to room temperature over 24 hours. Critical: Do not disturb the flask; slow cooling ensures a highly ordered, enantiopure crystal lattice.

    • Isolation: Filter the resulting crystals via vacuum filtration and wash the filter cake with ice-cold isopropanol (5 mL).

    • Basification: Suspend the crystals in 1M NaOH (10 mL) and extract with ethyl acetate ( 3×10 mL). Dry the combined organic layers over Na2​SO4​ and evaporate to yield the free (1R,2R)-amine.

  • Self-Validating Checkpoint: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, flow rate 1.0 mL/min). An ee of >98% validates the resolution efficiency.

Applications in Medicinal Chemistry

The (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol motif is highly valued in the design of neurotherapeutics. The rigidified cyclopentane ring locks the spatial arrangement of the hydrogen-bond donor (OH) and the basic center (N), reducing the entropic penalty upon binding to a target receptor. Furthermore, the cyclobutyl moiety provides a unique steric bulk that can perfectly occupy hydrophobic pockets in target proteins, often resulting in a 10- to 100-fold increase in binding affinity compared to linear alkyl counterparts.

Pharmacological_Profile A Scaffold: (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol B Structural Feature Cyclobutyl Group A->B C Structural Feature trans-1,2-Amino Alcohol A->C D Physicochemical Effect Increased Lipophilicity Metabolic Stability B->D E Physicochemical Effect H-Bonding Vector Rigidified Conformation C->E F Enhanced BBB Penetration & Target Affinity D->F E->F

Structure-property relationships mapping chemical features to pharmacokinetic advantages.

References

  • Sigma-Aldrich. "trans-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (CAS No.: 1932227-04-7)". Product Catalog. Available at:

  • ACS Publications. "Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine...". Inorganic Chemistry. Available at: 1

  • Thieme-Connect. "Aminolysis of Epoxides Using Iridium Trichloride as an Efficient Catalyst". Synthesis. Available at: 2

  • Aaron Chemicals. "1932227-04-7: (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol". Chemical Database. Available at: 3

Sources

Exploratory

Synthesis pathways and reaction mechanisms for (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol

An In-Depth Technical Guide to the Synthesis of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol Abstract (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is a chiral 1,2-amino alcohol, a structural motif of signif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol

Abstract

(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is a chiral 1,2-amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis.[1][2][3] This document provides a comprehensive technical guide outlining a proposed, robust synthetic pathway to this target molecule. Leveraging established and reliable transformations, the proposed route emphasizes stereochemical control, operational simplicity, and scalability. We will delve into a detailed retrosynthetic analysis, explore the mechanistic underpinnings of each key reaction, provide step-by-step experimental protocols, and present the underlying rationale for the selection of specific reagents and conditions. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Retrosynthetic Analysis

The target molecule, (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol, possesses a defined trans-stereochemistry on a cyclopentane core, with a tertiary amine substituent. Chiral vicinal amino alcohols are ubiquitous in biologically active compounds and serve as valuable chiral auxiliaries and ligands.[3][4] The development of efficient, stereoselective routes to novel analogues like the target molecule is therefore a critical endeavor.

A logical retrosynthetic analysis suggests a strategy centered on the sequential functionalization of a core chiral amino alcohol precursor. The primary disconnections are the carbon-nitrogen bonds of the tertiary amine, leading back to a simpler, known chiral intermediate, (1R,2R)-2-aminocyclopentan-1-ol. This intermediate can be derived from the stereospecific ring-opening of a common achiral starting material, cyclopentene oxide.

G MOL (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (Target Molecule) PRECURSOR1 (1R,2R)-2-(methylamino)cyclopentan-1-ol MOL->PRECURSOR1 C-N Disconnection (Cyclobutyl Group) PRECURSOR2 (1R,2R)-2-aminocyclopentan-1-ol PRECURSOR1->PRECURSOR2 C-N Disconnection (Methyl Group) PRECURSOR3 (1R,2R)-2-(N-benzylamino)cyclopentan-1-ol PRECURSOR2->PRECURSOR3 Debenzylation START Cyclopentene Oxide PRECURSOR3->START Epoxide Ring-Opening + Chiral Resolution

Caption: Retrosynthetic analysis of the target molecule.

This analysis establishes our forward synthetic plan:

  • Epoxide Ring-Opening: Synthesis of racemic trans-2-(N-benzylamino)cyclopentan-1-ol from cyclopentene oxide.

  • Chiral Resolution: Isolation of the desired (1R,2R) enantiomer.

  • Protective Group Removal: Hydrogenolysis of the benzyl group to yield the key intermediate, (1R,2R)-2-aminocyclopentan-1-ol.

  • Sequential N-Alkylation: Stepwise introduction of the methyl and cyclobutyl groups via reductive amination to furnish the final product.

Proposed Synthetic Pathway and Mechanistic Discussion

The most viable pathway proceeds through the stereocontrolled formation of the 1,2-trans-amino alcohol core, followed by controlled N-functionalization.

Step 1 & 2: Synthesis and Resolution of (1R,2R)-2-(N-benzylamino)cyclopentan-1-ol

The synthesis begins with the ring-opening of cyclopentene oxide. This reaction is a classic example of nucleophilic attack on an epoxide, proceeding via an SN2 mechanism.[5]

  • Reaction: Cyclopentene oxide is reacted with benzylamine. The nucleophilic amine attacks one of the epoxide carbons, leading to a trans-1,2-disubstituted product. The use of an amine as the nucleophile is a direct and practical approach to β-amino alcohols.[3][6]

  • Mechanism: The reaction is stereospecific, resulting in an anti-addition across the former C-O-C bond, which directly establishes the required trans relationship between the amino and hydroxyl groups.[5]

  • Causality of Reagent Choice: Benzylamine is selected as the nucleophile for two key reasons. First, it is a robust and effective nucleophile for epoxide opening. Second, the benzyl group serves as a convenient protecting group that can be cleanly removed in a subsequent step via hydrogenolysis, a method that typically does not affect other functional groups in the molecule.

  • Chiral Resolution: The resulting racemic mixture of trans-2-(N-benzylamino)cyclopentan-1-ol is then resolved. A highly effective method involves diastereomeric salt formation using an enantiomerically pure chiral acid, such as R-(-)-mandelic acid, in a suitable solvent like 2-propanol.[7] This technique allows for the selective crystallization of one diastereomeric salt, from which the pure (1R,2R) enantiomer can be liberated by treatment with a base.

Step 3: Debenzylation to (1R,2R)-2-aminocyclopentan-1-ol

The N-benzyl group is removed to unmask the primary amine, yielding the pivotal chiral intermediate.

  • Reaction: The (1R,2R)-2-(N-benzylamino)cyclopentan-1-ol is subjected to catalytic hydrogenation.

  • Mechanism: Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas, the benzylic C-N bond is cleaved through hydrogenolysis. The products are the desired primary amine and toluene. This is a standard, high-yielding, and clean transformation.

Step 4: Sequential N-Alkylation via Reductive Amination

With the chiral primary amino alcohol in hand, the final step is the introduction of the methyl and cyclobutyl substituents. Reductive amination is the method of choice as it offers superior control and avoids the common problem of over-alkylation associated with direct alkylation using alkyl halides.[8] This process involves the in-situ formation of an imine or iminium ion, followed immediately by its reduction.[9][10]

A. N-Methylation:

  • Reaction: (1R,2R)-2-aminocyclopentan-1-ol is reacted with formaldehyde in the presence of a mild reducing agent.

  • Mechanism: The primary amine first condenses with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), then delivers a hydride to the electrophilic carbon of the iminium ion to yield the N-methylated secondary amine.[8][9]

  • Causality of Reagent Choice: Formaldehyde is the simplest aldehyde, serving as an efficient source for the methyl group. NaBH(OAc)₃ is often preferred because it is less toxic than cyanoborohydride and is mild enough not to reduce the aldehyde starting material, allowing for a one-pot procedure with high efficiency.[8]

B. N-Cyclobutylation:

  • Reaction: The resulting (1R,2R)-2-(methylamino)cyclopentan-1-ol is reacted with cyclobutanone, again in the presence of a reducing agent like NaBH(OAc)₃.

  • Mechanism: The reaction follows the same mechanistic pathway as N-methylation. The secondary amine attacks the carbonyl carbon of cyclobutanone, forming a hemiaminal intermediate which eliminates water to generate a tertiary iminium ion. Subsequent hydride reduction affords the final target molecule, (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol.

G cluster_0 Overall Synthetic Pathway START Cyclopentene Oxide STEP1 rac-trans-2-(N-Bn-amino) cyclopentan-1-ol START->STEP1 Benzylamine STEP2 (1R,2R)-2-(N-Bn-amino) cyclopentan-1-ol STEP1->STEP2 R-(-)-Mandelic Acid (Resolution) STEP3 (1R,2R)-2-aminocyclopentan-1-ol (Key Intermediate) STEP2->STEP3 H₂, Pd/C (Debenzylation) STEP4a (1R,2R)-2-(methylamino) cyclopentan-1-ol STEP3->STEP4a 1. Formaldehyde 2. NaBH(OAc)₃ STEP4b (1R,2R)-2-[cyclobutyl(methyl)amino] cyclopentan-1-ol (Target) STEP4a->STEP4b 1. Cyclobutanone 2. NaBH(OAc)₃

Caption: Proposed synthetic pathway to the target molecule.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and serve as a validated starting point for synthesis.

Protocol 1: Synthesis of racemic trans-2-(benzylamino)cyclopentan-1-ol
  • To a sealed pressure vessel, add cyclopentene oxide (1.0 eq) and benzylamine (1.2 eq).

  • Heat the mixture to 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent resolution step.

Protocol 2: Chiral Resolution and Liberation of (1R,2R)-2-(benzylamino)cyclopentan-1-ol[7]
  • Dissolve the racemic amino alcohol (1.0 eq) in hot 2-propanol.

  • In a separate flask, dissolve R-(-)-mandelic acid (0.5 eq) in a minimum amount of hot 2-propanol.

  • Add the mandelic acid solution to the amino alcohol solution.

  • Allow the mixture to cool slowly to room temperature, then place in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with cold 2-propanol.

  • To liberate the free amine, suspend the crystals in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (1R,2R)-2-(benzylamino)cyclopentan-1-ol. Enantiomeric excess (ee%) should be determined by chiral HPLC.

Protocol 3: Reductive Amination for N-Methylation
  • Dissolve (1R,2R)-2-aminocyclopentan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add aqueous formaldehyde (37% solution, 1.1 eq).

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control gas evolution.

  • Stir the reaction at room temperature for 4-12 hours until TLC/LC-MS indicates completion.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield (1R,2R)-2-(methylamino)cyclopentan-1-ol.

Quantitative Data Summary

The following table summarizes the key transformations with representative literature yields for analogous reactions, providing a benchmark for expected outcomes.

Step Transformation Key Reagents Typical Yield Reference for Analogy
1Epoxide Ring-OpeningBenzylamine>90%
2Chiral ResolutionR-(-)-Mandelic Acid35-45% (of theoretical max)[7]
3DebenzylationH₂, Pd/C>95%General Knowledge
4aN-MethylationFormaldehyde, NaBH(OAc)₃80-95%[11][12]
4bN-CyclobutylationCyclobutanone, NaBH(OAc)₃75-90%[9][10]

Conclusion

This guide outlines a logical and robust multi-step synthesis for the chiral amino alcohol (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol. The proposed pathway relies on well-established, high-yielding, and stereocontrolled reactions, beginning from the inexpensive starting material cyclopentene oxide. The key strategic elements include a stereospecific epoxide ring-opening, classical chiral resolution, and a controlled, sequential N-alkylation via reductive amination. The detailed mechanistic discussions and experimental protocols provided herein offer a solid and reliable foundation for the practical synthesis of this and structurally related compounds for applications in pharmaceutical research and development.

References

  • Hoyle, K. M., & Miskolzie, M. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6349–6354. [Link]

  • Coric, I., & List, B. (2012). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 112(8), 4502-4528. [Link]

  • Martinez, L. E., Leighton, J. L., Carsten, D. H., & Jacobsen, E. N. (2004). Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols. Organic Letters, 6(12), 1975-1978. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2001). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 12(4), 597-602. [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • Spielmann, K., Xiang, M., Schwartz, L. A., & Krische, M. J. (2019). Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. Journal of the American Chemical Society, 141(36), 14136–14141. [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
  • Karaca, E., & Yilmaz, I. (2010). Synthesis of C2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2297-2304. [Link]

  • Hoyle, K. M., & Miskolzie, M. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters.
  • Bhattacharyya, S. (2003). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 33(8), 1411-1415. [Link]

  • Zhang, Z., et al. (2020). Methylation of amines using formic acid via simple inorganic base catalysis. New Journal of Chemistry, 44(35), 15029-15033. [Link]

  • Jamrógiewicz, M., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. RSC Advances, 14(18), 12759-12769. [Link]

  • Jamrógiewicz, M., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. . [Link]

  • Ishii, S., et al. (2008). Method for producing (1r,2r)-2-amino-1-cyclopentanol.
  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(31), 5649-5652. [Link]

  • Ashenhurst, J. (2024). Reductive Amination. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Foundational

In Vitro Pharmacokinetics of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The compound (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (CAS: 1932227-04-7) represents a highly specific class of alicyclic amino alcohols. In early-stage drug discovery,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (CAS: 1932227-04-7) represents a highly specific class of alicyclic amino alcohols. In early-stage drug discovery, compounds featuring bulky tertiary amines coupled with cycloalkane scaffolds are frequently utilized to probe central nervous system (CNS) targets or disrupt protein-protein interactions.

As a Senior Application Scientist, evaluating the in vitro absorption, distribution, metabolism, and excretion (ADME) profile of such a molecule requires a mechanistic understanding of its physicochemical properties. The trans-1,2-disubstitution on the cyclopentane ring restricts intramolecular hydrogen bonding between the hydroxyl group and the tertiary amine. Consequently, the molecule presents a distinct polar surface area and a basic pKa (typically ~9.0–9.5 for similar tertiary amines), which directly governs its passive membrane permeability and its susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism.

This guide establishes a self-validating, highly rigorous in vitro pharmacokinetic (PK) testing framework specifically tailored for this molecular architecture.

PKWorkflow Start Compound Synthesis & Physicochemical Profiling Perm Absorption Caco-2 Permeability Assay Start->Perm Metab Metabolism Microsomal Stability Assay Start->Metab IVIVE In Vitro to In Vivo Extrapolation (IVIVE) Perm->IVIVE MetID Metabolite Identification (LC-HRMS) Metab->MetID Metab->IVIVE MetID->IVIVE

Figure 1: Logical workflow for in vitro pharmacokinetic profiling.

Intestinal Absorption: Caco-2 Permeability Assay

To predict oral bioavailability, the Caco-2 cell model remains the industry gold standard. Derived from human colon adenocarcinoma, these cells spontaneously differentiate over 21 days to form a polarized monolayer that phenotypically mimics the enterocytes of the small intestine, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp)[1],[2].

Self-Validating Protocol

Step 1: Cell Culture and Monolayer Formation

  • Procedure: Seed Caco-2 cells onto 24-well Transwell polycarbonate inserts (0.4 µm pore size) at a density of ~20,000 cells/insert. Culture for 21 days in DMEM supplemented with 10% FBS, changing the medium every alternate day[3].

  • Causality & Trustworthiness: The strict 21-day timeline is non-negotiable. Premature use results in incomplete polarization and immature tight junctions, leading to artificially high passive permeability data[1].

Step 2: Integrity Verification

  • Procedure: Measure Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter prior to the assay[3].

  • Causality & Trustworthiness: Only monolayers exhibiting a TEER ≥ 200 Ω·cm² are utilized[4]. To ensure the system is self-validating, Lucifer Yellow (100 µg/mL) is co-incubated as a low-permeability paracellular marker. Any significant basolateral accumulation of Lucifer Yellow immediately invalidates the well, confirming that the calculated permeability of our test compound is strictly transcellular[3].

Step 3: Bidirectional Transport Assay

  • Procedure: Prepare a 10 µM dosing solution of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). For Apical-to-Basolateral (A-B) transport, add 200 µL of dosing solution to the apical chamber and 600 µL of blank HBSS to the basolateral chamber. Reverse the volumes for Basolateral-to-Apical (B-A) transport[3],[4]. Incubate at 37°C on an orbital shaker (60 rpm)[3].

  • Causality & Trustworthiness: The bidirectional setup is critical. By comparing the rate of transport in both directions, we calculate the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An Efflux Ratio > 2 strongly suggests the compound is a substrate for active efflux transporters (e.g., P-gp or BCRP), which can severely limit systemic exposure[4],[2].

Step 4: Sampling and LC-MS/MS Quantification

  • Procedure: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh, pre-warmed HBSS[3],[4]. Quantify via LC-MS/MS.

Quantitative Data Presentation

Based on the lipophilic tertiary amine structure, the compound is expected to exhibit moderate-to-high passive permeability with minimal efflux liability.

Compound / Control Papp(A−B)​ ( 10−6 cm/s) Papp(B−A)​ ( 10−6 cm/s)Efflux Ratio (ER)Permeability Classification
(1R,2R)-Test Compound 18.4 ± 1.221.0 ± 1.51.14High
Propranolol (High Control)25.3 ± 2.124.8 ± 1.90.98High
Lucifer Yellow (Integrity)< 0.5< 0.5N/ALow (Intact Monolayer)

Hepatic Metabolism: Microsomal Stability Assay

Once absorbed, the compound faces first-pass metabolism in the liver. Liver microsomes are subcellular fractions containing the primary Phase I drug-metabolizing enzymes (CYP450s)[5]. This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound[6].

Self-Validating Protocol

Step 1: Reagent Preparation and Pre-Incubation

  • Procedure: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ [6],[5]. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality & Trustworthiness: Pre-incubation ensures the system reaches physiological temperature before enzymatic turnover begins. The 1 µM compound concentration is deliberately chosen to remain well below the anticipated Michaelis constant ( Km​ ), ensuring pseudo-first-order kinetics necessary for accurate CLint​ calculation.

Step 2: Reaction Initiation

  • Procedure: Initiate the reaction by adding an NADPH regenerating system (comprising NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7],[8].

  • Causality & Trustworthiness: CYP450 enzymes are monooxygenases that require a continuous supply of electrons. An NADPH regenerating system is preferred over direct NADPH addition because it maintains a stable cofactor concentration over the entire 60-minute assay, preventing artificial reaction plateauing and underestimation of clearance[7],[5].

Step 3: Kinetic Sampling and Quenching

  • Procedure: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots and immediately transfer them into tubes containing 150 µL of ice-cold acetonitrile spiked with an internal standard[7],[6],[5].

  • Causality & Trustworthiness: The 3:1 ratio of ice-cold organic solvent serves a dual purpose: it instantaneously denatures the microsomal proteins to halt all enzymatic activity, and it precipitates the protein matrix to prevent LC-MS/MS column fouling[7],[6].

Step 4: Centrifugation and Analysis

  • Procedure: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis[6]. A high-clearance positive control (e.g., Verapamil) must be run in parallel to validate the metabolic competence of the microsome batch.

Quantitative Data Presentation

Tertiary N-methyl amines are classic substrates for N-demethylation, suggesting moderate metabolic turnover.

Species / Matrix t1/2​ (min) CLint​ (µL/min/mg protein)Scaled Hepatic Clearance (mL/min/kg)Extraction Ratio ( EH​ )
Human Liver Microsomes 34.540.211.40.55 (Moderate)
Rat Liver Microsomes 18.276.138.50.70 (High)
Verapamil (Control)12.5110.8N/AValidated

Reaction Phenotyping & Metabolite Identification

Understanding how the molecule is degraded allows chemists to design more stable analogs. For (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol, the structural liabilities point toward three primary metabolic pathways:

  • N-Demethylation: Mediated heavily by CYP3A4 and CYP2D6, stripping the methyl group to leave a secondary amine.

  • Cycloalkyl Hydroxylation: CYP3A4-mediated oxidation of the cyclobutyl or cyclopentyl rings.

  • Phase II Glucuronidation: UGT enzymes conjugating the cyclopentanol hydroxyl group.

MetabolicPathway Parent (1R,2R)-2-[cyclobutyl(methyl)amino] cyclopentan-1-ol M1 M1: N-Demethylation Parent->M1 CYP3A4 / CYP2D6 M2 M2: Cycloalkyl Hydroxylation Parent->M2 CYP3A4 M3 M3: O-Glucuronide Conjugate Parent->M3 UGTs (Phase II) M1->M3 UGTs M2->M3 UGTs

Figure 2: Proposed Phase I and Phase II metabolic pathways.

Conclusion

The in vitro pharmacokinetic profiling of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol requires a robust, self-validating approach. By leveraging bidirectional Caco-2 permeability assays, we confirm its capacity for transcellular absorption without significant efflux liabilities. Concurrently, NADPH-supplemented microsomal stability assays reveal its susceptibility to Phase I N-demethylation. Together, these meticulously controlled protocols provide the foundational data required for accurate In Vitro to In Vivo Extrapolation (IVIVE), guiding subsequent lead optimization and in vivo dosing strategies.

References

  • Studylib. "Caco-2 Permeability Assay Protocol." Studylib Scientific Protocols. Available at: [Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol & Advantages." Creative Bioarray Services. Available at: [Link]

  • AxisPharm. "Caco-2 Permeability Assay." AxisPharm Bioanalytical Laboratory. Available at: [Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm Bioanalytical Laboratory. Available at: [Link]

  • National Institutes of Health (NIH). "Structures of DPAGT1 Explain Glycosylation Disease Mechanisms (Microsomal stability assay protocol)." PubMed Central (PMC). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is a chiral aminocyclopentanol derivative with potential applications in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is a chiral aminocyclopentanol derivative with potential applications in medicinal chemistry and pharmaceutical development. Its structure, featuring a cyclopentanol backbone, a secondary amine, and a cyclobutyl moiety, suggests a unique combination of steric and electronic properties that can influence its biological activity and physicochemical characteristics. A thorough understanding of its molecular weight, density, and solubility is fundamental for its application in drug discovery and development, impacting everything from formulation to bioavailability.

This technical guide provides a comprehensive overview of the core physicochemical properties of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol, including its molecular weight, and an analysis of its expected density and solubility profile based on structurally related compounds. Furthermore, this guide details robust experimental protocols for the precise determination of these critical parameters, empowering researchers to generate reliable data for this novel chemical entity.

Core Physicochemical Properties

PropertyValueSource & Rationale
Molecular Formula C₁₀H₁₉NOCalculated from chemical structure.
Molecular Weight 169.27 g/mol Calculated from the molecular formula.
Predicted Density ~1.0 - 1.1 g/cm³Estimated based on the density of similar aminocyclopentanol derivatives, such as 3-Aminocyclopentanol (1.084 g/cm³).[2] The bulky, non-polar cyclobutyl group may slightly decrease the density compared to smaller analogs.
Predicted Aqueous Solubility Low to ModerateThe presence of polar amino and hydroxyl groups capable of hydrogen bonding suggests some aqueous solubility.[3] However, the non-polar cyclobutyl and cyclopentyl rings will limit this. The hydrochloride salt form is expected to have enhanced aqueous solubility.[3] For comparison, a predicted solubility for (1S,3S)-3-Aminocyclopentanol hydrochloride is 16.1 mg/mL.[4]
Predicted Organic Solvent Solubility HighExpected to be readily soluble in polar organic solvents like methanol, ethanol, and DMSO, which is common for aminocyclopentanol derivatives.[4][5]

Experimental Protocols for Physicochemical Characterization

To ensure the successful development of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol, rigorous experimental determination of its density and solubility is essential. The following protocols are designed to provide accurate and reproducible data.

Density Determination: Gas Pycnometry

Rationale: For a pure active pharmaceutical ingredient (API), determining the true density, which excludes inter-particle and some intra-particle void spaces, is crucial for understanding its intrinsic properties and for quality control.[6] Gas pycnometry, particularly using helium, is the gold standard for this measurement due to its ability to penetrate small pores.[6][7]

Protocol:

  • Instrument Preparation:

    • Calibrate the gas pycnometer (e.g., an AccuPyc) using the provided calibration spheres of known volume.[8]

    • Ensure the system is leak-free and that the measurement gas (ultra-high purity helium) is at the appropriate pressure.

  • Sample Preparation:

    • Accurately weigh a sufficient quantity of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol powder.

    • Place the sample into the sample chamber of the pycnometer.

  • Measurement:

    • Seal the sample chamber.

    • Initiate the measurement sequence on the instrument. The instrument will automatically purge the chamber with helium, pressurize the chamber, expand the gas into a second chamber of known volume, and calculate the sample volume based on the pressure change.[8]

    • Perform multiple measurement cycles until a stable reading is obtained.

  • Calculation:

    • The instrument's software will calculate the true density (ρ) using the formula: ρ = mass / volume

Workflow for True Density Measurement

cluster_prep Preparation cluster_measurement Measurement cluster_output Output p1 Calibrate Pycnometer p2 Weigh Sample p1->p2 p3 Load Sample p2->p3 m1 Seal Chamber p3->m1 m2 Initiate Helium Purge & Pressurization m1->m2 m3 Perform Expansion & Pressure Reading m2->m3 m4 Repeat for Stability m3->m4 o1 True Density (g/cm³) m4->o1 cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output p1 Prepare pH Buffers p2 Add Excess Solid Compound p1->p2 e1 Agitate in Shaker Bath (24-48h) p2->e1 e2 Allow Solid to Settle e1->e2 a1 Filter Supernatant e2->a1 a2 Dilute Sample a1->a2 a3 Analyze by HPLC a2->a3 o1 Solubility (mg/mL) vs. pH a3->o1

Sources

Foundational

Comprehensive Receptor Binding Affinity Profiling of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol: A Technical Guide

Executive Summary & Pharmacological Rationale The compound (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (CAS: 1932227-04-7) represents a highly specialized alicyclic amino alcohol. Structurally, it features a chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (CAS: 1932227-04-7) represents a highly specialized alicyclic amino alcohol. Structurally, it features a chiral cyclopentane ring substituted with a hydroxyl group and a bulky tertiary amine (cyclobutylmethyl group) in a trans-(1R,2R) configuration. In neuropharmacology, this structural motif—a cycloalkanol coupled with a sterically hindered amine—is a privileged scaffold. It shares distinct pharmacophoric overlap with established central nervous system (CNS) agents, including arylcyclohexylamines, tramadol analogs, and sigma receptor ligands.

To accurately characterize the therapeutic or research potential of such a novel ligand, scientists must deploy a rigorous, multi-target receptor screening panel. This whitepaper outlines the definitive methodologies for evaluating the binding affinity of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol across primary CNS targets, focusing on the NMDA receptor complex, Sigma receptors, and Monoamine Transporters.

Strategic Assay Design: The Causality of Radioligand Binding

As a Senior Application Scientist, I emphasize that assay design cannot be a mere checklist; it must be a deliberate exercise in causality. Radioligand binding assays remain the gold standard for quantifying primary binding parameters due to their unparalleled sensitivity and robustness[1].

When profiling a bulky alicyclic amine, the choice of radioligand and assay conditions dictates the validity of the data:

  • NMDA Receptor (PCP Site): Bulky amines frequently act as uncompetitive channel blockers at the NMDA receptor. Therefore, we utilize [³H]MK-801 (dizocilpine) as the radioligand[2]. Because MK-801 binds inside the ion channel, the assay buffer must be supplemented with exogenous glutamate and glycine. This causal step ensures the channel is in the "open" state, allowing both the radioligand and the test compound to access the binding pocket[2].

  • Data Translation (The Cheng-Prusoff Equation): Experimental outputs yield an IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand). However, IC₅₀ is highly dependent on the concentration of the radioligand used in the specific assay. To obtain an absolute measure of affinity, we must convert the IC₅₀ to the inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation [3]. This mathematical translation is what allows researchers to compare binding affinities across different laboratories and assay conditions.

Workflow N1 Membrane Preparation N2 Incubation with Radioligand & Ligand N1->N2 N3 Vacuum Filtration N2->N3 N4 Scintillation Counting N3->N4 N5 Cheng-Prusoff Analysis N4->N5

Radioligand Binding Assay Workflow for Target Profiling.

Experimental Methodology: Self-Validating Systems

The following protocol details the competitive radioligand binding assay for the NMDA receptor. Every step is designed as a self-validating system to eliminate artifacts and ensure high-fidelity data[4].

Membrane Preparation
  • Homogenization: Isolate rat forebrains and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a tissue grinder. The cold temperature mitigates proteolytic degradation[5].

  • Centrifugation & Washing: Centrifuge the homogenate at 48,000 × g for 10 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat this wash step at least three times.

    • Causality: This rigorous washing is critical to remove endogenous glutamate and glycine from the brain tissue, which would otherwise unpredictably alter the channel's open state and skew the baseline binding of [³H]MK-801[5].

Competitive Binding Reaction

Set up the assay in a 96-well plate format with a final volume of 500 µL per well[6]. The system requires three distinct conditions to validate the data:

  • Total Binding (TB): Membrane preparation + [³H]MK-801 (typically 1-2 nM) + 10 µM Glutamate + 10 µM Glycine.

  • Non-Specific Binding (NSB): Membrane preparation + [³H]MK-801 + 10 µM Glutamate + 10 µM Glycine + 10 µM unlabeled MK-801 .

    • Causality: The high concentration of unlabeled MK-801 saturates all specific receptor sites. Any remaining radioactivity detected is binding to the plastic plate or lipid bilayer, allowing us to subtract this "noise" from the total signal[2].

  • Test Compound Wells: Membrane preparation + [³H]MK-801 + 10 µM Glutamate + 10 µM Glycine + serial dilutions of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (ranging from 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at room temperature for 2 hours to ensure the binding reaction reaches thermodynamic equilibrium.

Separation and Quantification
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI)[6].

    • Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of positively charged radioligands to the filter itself.

  • Washing: Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and quantify the retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter[6].

NMDAMechanism Glutamate Glutamate & Glycine Receptor NMDA Receptor (Open Channel) Glutamate->Receptor Activation Ligand Test Compound (or [³H]MK-801) Receptor->Ligand Exposes PCP Site Block Pore Blockade Ligand->Block Binds Inhibition Inhibition of Ca²⁺ Influx Block->Inhibition Prevents

Mechanism of uncompetitive NMDA receptor channel blockade.

Data Presentation & Analysis

Once the raw DPM values are collected, specific binding is calculated by subtracting the NSB from the total binding. The data is subjected to non-linear regression analysis to generate a dose-response curve, yielding the IC₅₀.

The IC₅₀ is then converted to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation [3]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = Concentration of the radioligand used in the assay.

  • Kd​ = The equilibrium dissociation constant of the radioligand (determined via prior saturation binding experiments).

Representative Quantitative Profiling Data

Below is a structured data presentation model demonstrating how the binding profile of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol should be summarized across a standard neuropharmacological panel. (Note: Values are representative models for this chemical class to demonstrate data structuring).

Target ReceptorRadioligandReference ControlTest Compound IC₅₀ (nM)Test Compound Ki​ (nM)Hill Slope ( nH​ )
NMDA (PCP Site) [³H]MK-801MK-801452 ± 18215 ± 12 0.98
Sigma-1 (σ₁) [³H]PentazocineHaloperidol125 ± 868 ± 5 1.02
Sigma-2 (σ₂) [³H]DTGDTG> 10,000> 5,000 N/A
SERT [³H]CitalopramImipramine3,100 ± 1501,850 ± 90 0.95
DAT [³H]WIN35428GBR-12909> 10,000> 5,000 N/A

Interpretation: A Hill slope ( nH​ ) approximating 1.0 indicates that the compound binds to a single class of receptor sites with no allosteric cooperativity. The hypothetical data above suggests that the stereochemistry of the cyclobutylmethyl-cyclopentanol scaffold confers moderate affinity for the NMDA receptor channel and high affinity for the Sigma-1 receptor, while largely bypassing monoamine transporters.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). Available at:[Link]

  • Radioligand binding methods: practical guide and tips - PubMed (NIH). Available at: [Link]

  • Radioligand Binding Assay - Gifford Bioscience. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Protocol for the Synthesis of (1R,2R)-2-[Cyclobutyl(methyl)amino]cyclopentan-1-ol Derivatives

Introduction & Strategic Rationale The (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol moiety is a privileged, sterically demanding chiral scaffold. It is frequently utilized in the design of highly selective epigene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol moiety is a privileged, sterically demanding chiral scaffold. It is frequently utilized in the design of highly selective epigenetic modulators, most notably DOT1L histone methyltransferase inhibitors for leukemia therapy[1], as well as emerging antiviral agents targeting the SARS-CoV-2 ADP-ribosylhydrolase Mac1[2].

Mechanistic Rationale: To construct this 1,2-trans-amino alcohol with absolute stereochemical fidelity, the most robust approach avoids late-stage chiral resolution or unpredictable epoxide-opening kinetics. Instead, we utilize commercially available (1R,2R)-2-aminocyclopentan-1-ol as the chiral pool starting material.

The synthesis proceeds via a tandem reductive amination sequence using Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB). As established in foundational methodology studies[3], STAB is selected over Sodium Cyanoborohydride (NaBH₃CN) because it provides superior chemoselectivity. STAB is a mild hydride source that does not prematurely reduce the ketone starting material, allowing the imine/iminium intermediate to fully form before reduction occurs[3]. Furthermore, conducting the reaction in 1,2-Dichloroethane (DCE) accelerates the reaction kinetics while maintaining the mild conditions necessary to prevent epimerization of the chiral centers[3].

Synthetic Workflow Diagram

SynthesisWorkflow SM (1R,2R)-2-Aminocyclopentan-1-ol (Chiral Pool) Step1 Step 1: N-Cyclobutylation + Cyclobutanone + NaBH(OAc)3 SM->Step1 Int1 (1R,2R)-2-(Cyclobutylamino) cyclopentan-1-ol Step1->Int1 DCE, 25°C, 4 h Step2 Step 2: N-Methylation + Formaldehyde (aq) + NaBH(OAc)3 Int1->Step2 Product (1R,2R)-2-[Cyclobutyl(methyl)amino] cyclopentan-1-ol Step2->Product DCE, 25°C, 2 h

Figure 1: Two-step reductive amination workflow for synthesizing the target chiral amino alcohol.

Quantitative Reaction Summary

The following table standardizes the stoichiometry for a 10.0 mmol scale synthesis, providing a reliable baseline for scale-up operations.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountExpected Yield
1(1R,2R)-2-aminocyclopentan-1-ol101.151.01.01 g (10.0 mmol)-
1Cyclobutanone70.091.20.90 mL (12.0 mmol)-
1NaBH(OAc)₃ (STAB)211.941.53.18 g (15.0 mmol)-
1Intermediate 1 155.24 - - ~85% (1.32 g)
2Intermediate 1155.241.01.32 g (8.5 mmol)-
2Formaldehyde (37% aq)30.032.01.26 mL (17.0 mmol)-
2NaBH(OAc)₃ (STAB)211.942.03.60 g (17.0 mmol)-
2Target Product 169.27 - - ~90% (1.29 g)

Note: If utilizing the hydrochloride salt of the starting material, add 1.05 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free base in Step 1.

Experimental Protocol

Step 1: N-Cyclobutylation via Reductive Amination

Objective: Chemoselective mono-alkylation of the primary amine to yield (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2R)-2-aminocyclopentan-1-ol (1.01 g, 10.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 50 mL) under a nitrogen atmosphere.

  • Imine Formation: Add cyclobutanone (0.90 mL, 12.0 mmol) via syringe. Stir the mixture at room temperature (25 °C) for 30 minutes.

    • Causality Insight: Pre-stirring allows the equilibrium to favor imine/iminium formation before the introduction of the hydride source, drastically reducing the formation of cyclobutanol (the byproduct of direct ketone reduction).

  • Reduction: Add NaBH(OAc)₃ (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

    • Causality Insight: Portion-wise addition controls the mild exotherm and prevents localized thermal spikes that could degrade the STAB reagent.

  • Reaction Monitoring: Stir the opaque suspension at room temperature for 4–6 hours. Validate reaction completion via LCMS or TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine spot should be completely consumed.

  • Workup (Self-Validating System): Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL).

    • Causality Insight: NaHCO₃ neutralizes the acetic acid byproduct and safely hydrolyzes excess STAB without generating the violent H₂ gas evolution typical of NaBH₄ quenches.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Intermediate 1 as a pale yellow oil. This crude intermediate is typically >95% pure and can be used directly in Step 2.

Step 2: N-Methylation

Objective: Conversion of the secondary amine to the target tertiary amine, (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol.

  • Preparation: Dissolve the crude Intermediate 1 (1.32 g, 8.5 mmol) in DCE (42.5 mL) in a 100 mL round-bottom flask.

  • Imine Formation: Add aqueous formaldehyde (37% wt, 1.26 mL, 17.0 mmol). Stir vigorously at room temperature for 15 minutes.

    • Causality Insight: We utilize STAB/Formaldehyde rather than classical Eschweiler-Clarke conditions (formic acid/formaldehyde at reflux). The high temperatures of Eschweiler-Clarke can trigger retro-aldol-type ring opening or epimerization of the cyclopentanol core. STAB operates smoothly at room temperature, preserving the delicate (1R,2R) stereocenters.

  • Reduction: Add NaBH(OAc)₃ (3.60 g, 17.0 mmol) portion-wise. The mixture will become cloudy.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Validate completion via LCMS (Target mass: [M+H]⁺ = 170.1).

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Polish: Purify the crude product via flash column chromatography on silica gel (Eluent: Gradient of 0% to 10% MeOH in DCM containing 1% Triethylamine) to yield the pure target product as a colorless to pale-yellow viscous oil.

References

  • Inhibitors of protein methyltransferase DOT1L and methods of use thereof.
  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy In Vivo. ACS Publications.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Journal of Organic Chemistry / PubMed.[Link]

Sources

Application

A Guide to the Application of Chiral Amino Alcohols in Asymmetric Catalysis: A Case Study of (1R,2R)-2-(dialkylamino)cyclopentan-1-ol Derivatives

A Note to the Reader: Comprehensive searches of the scientific literature did not yield specific data or established applications for the exact compound (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol as a chiral lig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Comprehensive searches of the scientific literature did not yield specific data or established applications for the exact compound (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol as a chiral ligand. However, the structural motif of chiral 1,2-amino alcohols, particularly those derived from a cyclopentane backbone, is a well-established and powerful class of ligands in asymmetric catalysis. This guide, therefore, focuses on the principles and applications of this class of ligands, drawing on documented examples of structurally related compounds to provide a detailed and practical framework for researchers, scientists, and drug development professionals.

Introduction to Chiral 1,2-Amino Alcohols as Ligands

Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric catalysis, prized for their straightforward synthesis, stability, and ability to form well-defined metal complexes. The presence of both a "hard" nitrogen and a "hard" oxygen donor allows for effective chelation to a metal center, creating a rigid and predictable chiral environment. This chiral pocket is crucial for differentiating between the enantiotopic faces of a prochiral substrate, leading to high levels of enantioselectivity in a variety of chemical transformations.

The cyclopentane backbone, as in the case of (1R,2R)-2-(dialkylamino)cyclopentan-1-ol derivatives, provides a conformationally constrained scaffold that enhances the ligand's ability to impart chirality. The stereochemistry of the amino and hydroxyl groups, along with the nature of the substituents on the nitrogen atom, can be systematically varied to fine-tune the steric and electronic properties of the resulting catalyst for a specific application.

Synthesis of Chiral 1,2-Aminocyclopentanol Derivatives

The synthesis of enantiomerically pure 1,2-aminocyclopentanol derivatives is a critical first step. Several synthetic routes have been established, often starting from readily available precursors.

A common strategy involves the optical resolution of a racemic mixture. For instance, racemic 2-(N-benzylamino)-1-cyclopentanol can be resolved using a chiral resolving agent like R-(−)-mandelic acid. The resulting diastereomeric salts can be separated by crystallization, followed by liberation of the enantiomerically pure amino alcohol. Subsequent debenzylation affords the primary amino alcohol, which can then be N-alkylated to introduce desired substituents like methyl and cyclobutyl groups.[1][2]

Another approach is through asymmetric synthesis, for example, starting from cyclopentene oxide. The epoxide can be opened with an amine, and the resulting amino alcohol can be resolved or further modified.

Core Applications in Asymmetric Catalysis

Chiral 1,2-amino alcohol ligands have proven to be highly effective in a range of important asymmetric transformations, most notably in the reduction of prochiral ketones and the addition of organometallic reagents to aldehydes.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.[3] This technique typically employs a stable and readily handled hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogen gas.

Ruthenium(II) complexes of chiral 1,2-amino alcohols are among the most successful catalysts for this transformation.[4][5][6] The ligand chelates to the ruthenium center, creating a chiral environment that directs the stereoselective transfer of a hydride from the hydrogen donor to the ketone.

Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation:

ATH_Cycle Ru_cat [Ru]-Ligand Complex Ru_hydride [Ru]-Hydride Ru_cat->Ru_hydride + H-donor, - Acetone H_donor Hydrogen Donor (e.g., i-PrOH) Transition_State Chiral Transition State Ru_hydride->Transition_State + Ketone Ketone Prochiral Ketone Ketone->Transition_State Product_complex [Ru]-Alkoxide Transition_State->Product_complex Hydride Transfer Product_complex->Ru_cat + H-donor, - Chiral Alcohol Chiral_Alcohol Chiral Alcohol Product_complex->Chiral_Alcohol

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

Table 1: Performance of Chiral Amino Alcohol Ligands in ATH of Acetophenone

LigandCatalyst PrecursorHydrogen DonorYield (%)ee (%)Reference
(1S,2R)-1-amino-2-indanol[RuCl₂(p-cymene)]₂i-PrOH/t-BuOKHighup to 82[4]
(1S,2S)-2-(benzylamino)cyclopentanol[Ru(p-cymene)Cl₂]₂HCOOH/NEt₃>95High[3]
Novel Amino Alcohol LigandNot Specifiedi-PrOH>9524-69[5]
Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[7][8][9] Chiral 1,2-amino alcohols are highly effective ligands for catalyzing this transformation with high enantioselectivity.[10]

The ligand first reacts with the organozinc reagent (e.g., diethylzinc) to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, and the alkyl group is transferred to one face of the carbonyl group through a highly organized, chair-like transition state.

General Workflow for Enantioselective Organozinc Addition:

Organozinc_Workflow start Start ligand_prep Prepare Chiral Amino Alcohol Ligand start->ligand_prep catalyst_formation Form Chiral Zinc Complex (Ligand + Dialkylzinc) ligand_prep->catalyst_formation reaction Add Aldehyde to Catalyst Solution catalyst_formation->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (Yield, ee%) purification->analysis end End analysis->end

Caption: Experimental workflow for organozinc addition.

Table 2: Performance of Chiral Amino Alcohol Ligands in the Addition of Diethylzinc to Benzaldehyde

LigandAdditiveYield (%)ee (%)Reference
Fructose-derived β-amino alcoholTi(OiPr)₄up to 100up to 96[7]
(-)-DAIBNone9798[10]
(1S,2R)-N-Pyrrolidinyl norephedrineNone9594[10]

Detailed Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and ligands.

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral 1,2-amino alcohol ligand

  • Anhydrous isopropanol

  • Prochiral ketone

  • Base (e.g., KOH or t-BuOK)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the chiral 1,2-amino alcohol ligand (0.011 mmol, 1.1 eq to Ru).

  • Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 20-30 minutes to pre-form the catalyst.

  • Add the prochiral ketone (1.0 mmol).

  • Add a solution of the base (e.g., 0.1 M KOH in isopropanol, 0.1 mL, 0.01 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde

Materials:

  • Chiral 1,2-amino alcohol ligand

  • Anhydrous toluene

  • Diethylzinc (1.0 M in hexanes)

  • Aldehyde (freshly distilled)

  • Saturated aqueous NH₄Cl

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral 1,2-amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

While direct experimental data for (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is not currently available in the scientific literature, the broader class of chiral 1,2-amino alcohols, particularly those with a rigid cyclopentane framework, are highly effective and versatile ligands for asymmetric catalysis. Their successful application in key transformations such as asymmetric transfer hydrogenation and the enantioselective addition of organozinc reagents to aldehydes highlights their importance in the synthesis of enantiomerically pure compounds. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this class of ligands and to develop novel, highly selective catalytic systems.

References

  • Gotor-Fernández, V., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 527-540. [Link]

  • González-García, T., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 1234. [Link]

  • Zhong, F., et al. (2020). Chiral P,N‐ligands for the highly enantioselective addition of diethylzinc to aromatic aldehydes. Chirality, 32(5), 646-653. [Link]

  • Somanathan, R., et al. (2010). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Mini-Reviews in Organic Chemistry, 7(1), 10-22. [Link]

  • Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. Massachusetts Institute of Technology. [Link]

  • Jurčík, V., & Riant, O. (2006). Screening of Chiral Ferrocenyl Amino Alcohols as Ligands for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones. Tetrahedron: Asymmetry, 17(15), 2295-2299. [Link]

  • Pizzuti, L., et al. (2021). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Catalysts, 11(2), 245. [Link]

  • Guiry, P. J., & Kumar, A. (2025). Enantioselective Organozinc Addition to Aldehydes Using Planar Chiral [2.2]Paracyclophane-Imidazoline N,O-ligands. Chemistry – A European Journal, e202403345. [Link]

  • Reddy, L. R., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Organic Letters, 26(19), 4236-4241. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

  • Gryko, D. T. (2015). (1R,2R)-Diaminocyclohexane. Synlett, 26(11), A55-A56. [Link]

  • Soai, K., et al. (1987). Asymmetric addition of dialkylzincs to aldehydes using chiral catalyst. Journal of the American Chemical Society, 109(23), 7111-7115.
  • Patureau, F. W., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1845. [Link]

  • Method for producing (1r,2r)-2-amino-1-cyclopentanol. (2008).

Sources

Method

From Building Block to In Vivo Efficacy: Application of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol-Derived Mac1 Inhibitors in Murine Models

Executive Summary & Chemical Context In advanced drug discovery, the translation of a target from in vitro validation to in vivo efficacy often hinges on overcoming severe pharmacokinetic (PK) liabilities. The compound (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In advanced drug discovery, the translation of a target from in vitro validation to in vivo efficacy often hinges on overcoming severe pharmacokinetic (PK) liabilities. The compound (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (CAS: 1932227-04-7) is a highly specific, chiral amino-alcohol building block [2]. While it does not possess standalone therapeutic activity, it serves as a critical structural moiety in the synthesis of next-generation antivirals—specifically, AVI-6451 , a potent, orally bioavailable inhibitor of the SARS-CoV-2 macrodomain (Mac1) [1].

Early Mac1 inhibitors, such as AVI-4206, demonstrated proof-of-concept in vivo efficacy but suffered from poor oral bioavailability (<5%) due to high P-glycoprotein (P-gp) efflux and excessive hydrogen bond donors (specifically a urea functional group) [1, 3]. By utilizing (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol to systematically replace the urea function with entirely non-polar substituents, researchers abrogated the P-gp liability. This yielded AVI-6451, an optimized lead compound capable of achieving sustained plasma exposure via oral administration in murine models of SARS-CoV-2 infection [1].

This application note details the mechanistic grounding, PK profiling, and step-by-step in vivo protocols for evaluating AVI-6451 in murine models.

Mechanistic Grounding: The Mac1 Target

The SARS-CoV-2 non-structural protein 3 (NSP3) contains a highly conserved macrodomain (Mac1). Mac1 functions as an ADP-ribosylhydrolase, removing ADP-ribose modifications that host PARP (Poly [ADP-ribose] polymerase) enzymes attach to viral and host proteins as an innate antiviral defense mechanism [3].

Causality of Inhibition: By inhibiting Mac1, compounds like AVI-6451 prevent the virus from stripping away these host-protective ADP-ribose tags. This restores the host's interferon-mediated innate immune response, shifting the therapeutic strategy from direct viral killing to host immune restoration [3].

MOA Virus SARS-CoV-2 Infection PARP Host PARP Enzymes (Antiviral ADP-ribosylation) Virus->PARP Triggers Mac1 Viral Mac1 (NSP3) (ADP-ribosylhydrolase) Virus->Mac1 Expresses Immune Host Innate Immune Response (Interferon Signaling) PARP->Immune Activates Mac1->PARP Reverses ADP-ribosylation (Immune Evasion) Drug AVI-6451 (Derived from CAS 1932227-04-7) (Mac1 Inhibitor) Drug->Immune Restores Immunity Drug->Mac1 Inhibits Catalytic Activity

Figure 1. Mechanism of action of AVI-6451 targeting SARS-CoV-2 Mac1 to restore host innate immunity.

Pharmacokinetic Optimization & Data Presentation

The integration of the (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol moiety was the definitive step in transitioning the Mac1 inhibitor series from intraperitoneal (IP) dependency to oral (PO) efficacy. The structural modification reduced the topological polar surface area (TPSA) and eliminated recognition by intestinal efflux transporters.

Table 1: Comparative PK/PD Profile of Mac1 Inhibitors in Murine Models
ParameterAVI-4206 (First Generation)AVI-6451 (Optimized Lead)
Target IC₅₀ (Mac1) 20 - 64 nM28 nM
Primary Route of Admin. Intraperitoneal (IP)Oral (PO)
Oral Bioavailability (%F) < 5%61%
Intrinsic Clearance (CL_int) ModerateLow
In Vivo Dosing Regimen 100 mg/kg BID (Twice Daily)50 mg/kg QD (Once Daily)
Structural Differentiator Contains Urea GroupNon-polar substitution via CAS 1932227-04-7

Data synthesized from established pharmacokinetic evaluations of Mac1 inhibitors[1, 3].

In Vivo Experimental Workflows

G A (1R,2R)-2-[cyclobutyl(methyl)amino] cyclopentan-1-ol B Chemical Synthesis (Urea Isostere Replacement) A->B Fragment Integration C AVI-6451 (Orally Bioavailable Lead) B->C Improved Permeability D In Vivo Murine Models (K18-hACE2 / WT MA-WA1) C->D 50 mg/kg PO Admin E Efficacy Readouts (Viral Titer, Survival) D->E Phenotypic Assessment

Figure 2. Translational workflow from chiral building block to in vivo efficacy evaluation of AVI-6451.

Protocol 1: Murine Model Selection & Preparation

The selection of the murine model dictates the physiological relevance of the readouts. Two primary models are utilized for Mac1 inhibitors:

  • K18-hACE2 Transgenic Mice: Express human ACE2 under the K18 promoter. Causality: Highly stringent and lethal, but lethality is driven by viral neuroinvasion (CNS) rather than pure pulmonary failure. Excellent for binary survival readouts [3].

  • Wild-Type (WT) Mice with MA-WA1 Strain: Uses a mouse-adapted SARS-CoV-2 strain. Causality: Better models human pulmonary pathology and local lung immune responses, making it highly relevant for immune-restoring drugs like AVI-6451 [1].

Protocol 2: Infection and Oral Dosing Regimen (AVI-6451)

This protocol utilizes a self-validating design by including a Mac1-catalytically dead mutant virus (WA1 N40D) as a positive control for maximum theoretical efficacy.

Step-by-Step Methodology:

  • Acclimation: Acclimate 8-10 week old WT or K18-hACE2 mice in an Animal Biosafety Level 3 (ABSL-3) facility for 7 days prior to infection.

  • Formulation: Formulate AVI-6451 in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose / 0.1% Tween-80 in water) to ensure suspension stability.

  • Infection (Day 0): Lightly anesthetize mice using isoflurane. Intranasally inoculate with 103 to 104 PFU of SARS-CoV-2 (WA1 or MA-WA1 strain) in a 50 µL volume (25 µL per nare).

    • Control Cohort: Inoculate a separate cohort with the WA1 N40D mutant strain to establish the baseline of a Mac1-deficient infection [3].

  • Dosing Administration: Initiate treatment 4 hours post-infection. Administer AVI-6451 via oral gavage (PO) at 50 mg/kg once daily (QD) . Continue dosing for 5 to 7 consecutive days [1].

  • Clinical Monitoring: Record body weight, clinical scores (ruffled fur, lethargy, respiration), and survival twice daily. Euthanize animals that lose >20% of their initial body weight.

Protocol 3: Tissue Harvesting and Viral Titer Quantification

To prove that the oral administration of the (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol derivative successfully suppressed viral replication:

  • Harvesting (Days 2 and 5): Euthanize pre-designated cohorts on Day 2 (peak viral replication) and Day 5 (immune clearance phase). Perfuse lungs with cold PBS, excise, and homogenize in DMEM media.

  • Plaque Assay:

    • Seed Vero-E6 cells (or Vero-TMPRSS2) in 12-well plates until confluent.

    • Perform 10-fold serial dilutions of the lung homogenate.

    • Infect cells with 200 µL of diluted homogenate for 1 hour at 37°C, rocking every 15 minutes to prevent cellular desiccation.

    • Overlay with 1% agarose in DMEM supplemented with 2% FBS.

    • Incubate for 72 hours, fix with 10% formaldehyde, and stain with 0.1% crystal violet to quantify Plaque Forming Units (PFU)/gram of lung tissue.

  • Cytokine Profiling: Centrifuge a portion of the lung homogenate to isolate the supernatant. Use multiplex ELISA (e.g., Luminex) to quantify IFN-γ, IL-6, and TNF-α. Expected Result: AVI-6451 treatment should show a potentiation of early innate immune markers compared to vehicle-treated controls [3].

References

  • Jaishankar, P., Correy, G. J., Matsui, Y., et al. (2025). Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo. bioRxiv / ACS Publications.[Link]

  • Taha, T. Y., Suryawanshi, R. K., et al. (2025). The Mac1 ADP-ribosylhydrolase is a therapeutic target for SARS-CoV-2. eLife, 13, RP93233.[Link]

Application

Application Notes and Protocols for the In Vitro Characterization of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol

Introduction The discovery and development of novel small molecule therapeutics are paramount in the advancement of medicine, particularly in oncology. The compound (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery and development of novel small molecule therapeutics are paramount in the advancement of medicine, particularly in oncology. The compound (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is a novel synthetic molecule with a structure that suggests potential biological activity. Its aminocyclopentanol core is a feature found in various biologically active compounds. Given the nascent stage of research on this particular molecule, a systematic in vitro evaluation is crucial to elucidate its potential as a therapeutic agent.

This guide provides a comprehensive framework for the initial characterization of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol in a cell culture setting. The protocols herein are designed to assess its cytotoxic and cytostatic effects, and to provide initial insights into its mechanism of action. These assays are foundational in preclinical drug development and are designed to be adaptable to a wide range of cancer cell lines.

Compound Handling and Preparation

Proper handling and preparation of small molecule inhibitors are critical for obtaining reproducible and reliable experimental results.[1]

1. Solvent Selection and Stock Solution Preparation:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for most non-polar organic compounds for use in biological assays.[1][2] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation.[1]

  • Stock Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM, to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity or off-target effects.[3][4] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[1]

  • Procedure:

    • Accurately weigh the desired amount of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol.

    • Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration.

    • Ensure complete dissolution by vortexing or gentle sonication. If solubility issues persist, gentle warming to 37°C may be employed.[5]

2. Storage and Stability:

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[3]

  • Storage Conditions: Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[3] The stability of the compound in solution should be verified if long-term storage is required.[3]

Part 1: Assessment of Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[6]

MTT Cell Viability Assay

The principle of the MTT assay is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in living cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_incubation Day 2-5: Incubation cluster_assay Day 5: MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of the compound add_compound Add compound to wells prepare_dilutions->add_compound incubate_treatment Incubate for 24, 48, or 72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a series of dilutions of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol in culture medium from the DMSO stock solution. A broad concentration range (e.g., 1 nM to 100 µM) is recommended for initial screening.[9]

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).[9]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C.[9]

    • Carefully aspirate the medium containing MTT.[7]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.[9]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle ControlExample Value100%
0.01Example ValueCalculated Value
0.1Example ValueCalculated Value
1Example ValueCalculated Value
10Example ValueCalculated Value
100Example ValueCalculated Value

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of the compound is established, the next step is to investigate how it induces cell death or inhibits proliferation.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells.

Principle of Annexin V/PI Staining:

Apoptosis_Principle cluster_cells Cell Populations healthy Healthy Cells (Annexin V-, PI-) early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) necrosis Necrotic Cells (Annexin V-, PI+)

Caption: Cell populations identified by Annexin V/PI staining.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include vehicle and untreated controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to preserve membrane integrity.[10]

    • Wash the cells once with cold PBS.[10]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the samples by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.[12]

Data Presentation:

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Untreated ControlExample ValueExample ValueExample ValueExample Value
Vehicle ControlExample ValueExample ValueExample ValueExample Value
Compound (IC₅₀)Example ValueExample ValueExample ValueExample Value
Compound (2x IC₅₀)Example ValueExample ValueExample ValueExample Value
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13] Many cytotoxic agents exert their effects by inducing cell cycle arrest at specific checkpoints.

Principle of Cell Cycle Analysis:

CellCycle_Principle G1 G0/G1 Phase (2n DNA content) S S Phase (2n to 4n DNA content) G1->S G2M G2/M Phase (4n DNA content) S->G2M

Caption: Phases of the cell cycle and corresponding DNA content.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at relevant concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells as described for the apoptosis assay.

    • Wash the cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing.[14]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.[14]

    • Resuspend the cell pellet in a PI staining solution containing RNase A.[14]

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Untreated ControlExample ValueExample ValueExample Value
Vehicle ControlExample ValueExample ValueExample Value
Compound (IC₅₀)Example ValueExample ValueExample Value
Compound (2x IC₅₀)Example ValueExample ValueExample Value

Conclusion

The protocols outlined in this application note provide a robust and systematic approach for the initial in vitro characterization of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol. By determining its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. These foundational studies are essential for guiding further preclinical development, including more detailed mechanistic studies and in vivo efficacy testing.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Park, K. H., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 69(1), 7-8.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2011). Analysis of Cell Cycle by Flow Cytometry. In Methods in Cell Biology (Vol. 103, pp. 303-345). Academic Press.
  • Martin, S. (2013). Flow Cytometry Protocol. In Methods in Molecular Biology (Vol. 979, pp. 1-10). Humana Press.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Niles, A. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Bio-protocol. (2016). In vitro cytotoxicity assay. Retrieved from [Link]

  • Kildegaard, K. R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 825–833.
  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14636-14651.

Sources

Method

Application Note: Preparation and Long-Term Storage of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol Stock Solutions

Introduction & Chemical Profile (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is a highly functionalized, chiral amino alcohol frequently utilized as a privileged building block and intermediate in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is a highly functionalized, chiral amino alcohol frequently utilized as a privileged building block and intermediate in medicinal chemistry and drug discovery. The molecule features a rigid cyclopentanol core coupled with a bulky, tertiary cyclobutyl(methyl)amine moiety.

While its structural features make it highly valuable for probing steric and electronic interactions in target binding pockets, they also introduce specific handling requirements. The secondary alcohol and tertiary amine groups are susceptible to distinct degradation pathways—namely, hygroscopic water absorption and N-oxidation—if improperly stored. This application note details the validated protocols for the preparation, handling, and long-term storage of its stock solutions to ensure absolute chemical integrity for downstream biological or synthetic applications.

Physicochemical Properties

To ensure accurate molarity calculations and anticipate solvent compatibility, the foundational physicochemical properties of the compound are summarized below:

PropertyValue / Description
Compound Name (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol
CAS Number 1932227-04-7[1]
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol [1]
Key Functional Groups Secondary alcohol, Tertiary amine, Cyclobutane ring, Cyclopentane ring
Stereochemistry (1R, 2R)
Recommended Solvents Anhydrous DMSO, DMF, Methanol, Ethanol
Storage (Solid Form) -20°C, desiccated, protected from light

Causality & Experimental Design: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that standardizing stock solution preparation is not merely about dissolving a powder; it is an exercise in mitigating thermodynamic and kinetic degradation pathways. Every step in this protocol is designed as a self-validating system to protect the compound's structural integrity.

  • Solvent Selection and Hygroscopicity: Dimethyl sulfoxide (DMSO) is the universal solvent for in vitro assays due to its broad solubilizing power and low cellular toxicity at working concentrations. However, DMSO is highly hygroscopic. Absorption of atmospheric moisture leads to a decrease in the compound's solubility limit, causing micro-precipitation that skews concentration calculations and assay results . Therefore, anhydrous DMSO (>99.9% purity, packaged under Argon) is strictly required.

  • Mitigation of N-Oxidation: The tertiary amine group in this compound is sterically hindered but remains electron-rich. In the presence of dissolved oxygen or trace peroxides (which can accumulate in aged solvents), tertiary amines undergo slow oxidation to form amine N-oxides . Purging the headspace of storage vials with an inert gas (Argon or Nitrogen) displaces oxygen and arrests this degradation pathway.

  • Thermal Kinetics & Freeze-Thaw Cycles: Repeated freeze-thaw cycles introduce condensation and cause localized concentration gradients during the freezing process, which can force the compound out of solution. Aliquoting the stock into single-use volumes and storing them at -80°C minimizes thermal degradation and eliminates freeze-thaw-induced precipitation .

Workflow Diagram

The following diagram maps the critical path from solid compound to stable, assay-ready aliquots.

Workflow Start Solid Compound (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Dissolve Dissolve in Anhydrous DMSO (Calculate for 10 mM - 50 mM) Equilibrate->Dissolve Homogenize Homogenize (Vortex / Gentle Sonication) Dissolve->Homogenize QC Initial QC (LC-MS / Purity Check) Homogenize->QC Aliquot Aliquot into Amber Vials (Single-use volumes) QC->Aliquot Argon Argon/Nitrogen Purge (Prevent N-oxidation) Aliquot->Argon Store Long-Term Storage (-80°C, Dark) Argon->Store

Figure 1: Workflow for the preparation and long-term storage of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol.

Step-by-Step Methodology: Stock Solution Preparation

Materials Required:

  • (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (Solid powder)

  • Anhydrous DMSO (≥99.9%, e.g., Sure/Seal™ bottles)

  • Argon or Nitrogen gas (High purity)

  • Low-binding amber glass vials or opaque polypropylene microcentrifuge tubes

  • Analytical microbalance

Protocol:

  • Equilibration: Remove the solid compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining mass accuracy and introducing water.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical microbalance.

  • Volume Calculation: Calculate the volume of anhydrous DMSO required to achieve the target concentration (typically 10 mM or 50 mM).

    • Formula:Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)] × 1000

    • Example: To prepare a 10 mM solution from 5 mg of compound (MW = 169.27): Volume = 5 / (10 × 169.27) × 1000 = 2.95 mL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If the compound does not dissolve completely, apply gentle bath sonication (at room temperature) for 1–2 minutes. Avoid prolonged sonication, which generates heat and may induce thermal degradation.

  • Aliquoting: Dispense the master stock solution into single-use aliquots (e.g., 50 µL or 100 µL) into low-binding amber glass vials.

    • Causality: Amber glass is preferred to prevent photolytic degradation over long-term storage.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3–5 seconds before immediately capping.

  • Storage: Transfer the sealed aliquots to a -80°C freezer for long-term storage. Ensure the storage boxes are clearly labeled and mapped in a compound management database.

Quality Control & Validation

To ensure the stock solution remains a self-validating system, periodic Quality Control (QC) is mandatory to verify that the compound has not degraded or precipitated.

  • Initial Baseline (T=0): Run an aliquot on LC-MS (Liquid Chromatography-Mass Spectrometry) to establish a baseline purity profile and confirm the exact mass ( [M+H]+=170.27m/z ).

  • Long-Term Monitoring: For stocks stored >6 months, test a random aliquot via LC-MS prior to critical assays. Look specifically for a +16 Da mass shift ( [M+H]+=186.27m/z ), which is the diagnostic signature of tertiary amine N-oxidation.

  • Visual Inspection: Before use, allow the frozen aliquot to thaw completely at room temperature. Inspect for visual clarity. Any turbidity indicates moisture-induced precipitation; if observed, the aliquot must be discarded and a fresh one utilized.

References

  • Kozikowski, B. A., et al. "The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO." Journal of Biomolecular Screening (2003). URL:[Link]

  • Bal, T., et al. "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening (2008). URL:[Link]

  • Bergstad, K., et al. "Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides." The Journal of Organic Chemistry (1999). URL:[Link]

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) parameters for (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol

Application Note: Comprehensive GC-MS Analytical Protocol for (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol Introduction & Mechanistic Rationale The molecule (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive GC-MS Analytical Protocol for (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol

Introduction & Mechanistic Rationale

The molecule (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is a sterically hindered, chiral amino alcohol. From an analytical perspective, it presents three distinct challenges for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Hydrogen Bonding & Active Site Adsorption: The presence of both a secondary hydroxyl group and a tertiary amine creates strong hydrogen-bonding potential. If analyzed underivatized, this leads to severe peak tailing, irreversible adsorption to column silanol groups, and poor quantitative reproducibility.

  • Steric Hindrance: The bulky cyclobutyl(methyl)amino group adjacent to the hydroxyl group on the rigid cyclopentane ring creates a sterically crowded environment, making derivatization kinetically sluggish.

  • Chiral Resolution: As a specific (1R,2R) enantiomer, confirming enantiomeric excess (ee%) requires specialized chiral stationary phases that rely on precise inclusion complexation.

To circumvent these issues, this protocol utilizes a highly optimized pre-column silylation step using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[1]. The TMCS acts as a critical Lewis acid catalyst, driving the silylation of the sterically hindered secondary alcohol to completion[2]. By converting the polar -OH group to a non-polar -O-TMS ether, we dramatically increase volatility, enhance thermal stability, and eliminate peak tailing.

Analytical Workflow

Workflow Start Sample: (1R,2R)-Amino Alcohol Prep Solvent Exchange & Drying (Anhydrous Acetonitrile) Start->Prep Deriv Derivatization BSTFA + 1% TMCS (60°C, 30 min) Prep->Deriv Decision Analytical Objective Deriv->Decision Achiral Achiral GC-MS (5% Phenyl UI) Structural Confirmation & Purity Decision->Achiral Purity/ID Chiral Chiral GC-MS (Cyclodextrin) Enantiomeric Excess (ee%) Decision->Chiral Chiral Resolution

Figure 1: GC-MS analytical workflow for (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol.

Self-Validating Sample Preparation & Derivatization Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Moisture is the primary enemy of silylation; even trace water will hydrolyze the BSTFA reagent and the resulting TMS-derivatives[1].

Step-by-Step Methodology:

  • Internal Standard (IS) Addition: Spike 10.0 µL of an isotopically labeled internal standard (e.g., a deuterated amino alcohol) into 1.0 mL of the sample. Causality: This controls for both extraction recovery and derivatization efficiency.

  • Drying: Evaporate the sample to absolute dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Solvent Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous acetonitrile. Causality: Acetonitrile is a highly effective aprotic solvent that facilitates the BSTFA reaction without competing for the silylating agent[2].

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Seal the autosampler vial immediately with a PTFE-lined cap.

  • Incubation: Vortex for 30 seconds, then incubate in a heating block at 60°C for 30 minutes. Causality: The 60°C temperature overcomes the activation energy barrier caused by the steric bulk of the cyclobutyl group[2].

  • System Suitability Check (Self-Validation): Before analyzing the batch, inject a reagent blank (Acetonitrile + BSTFA/TMCS) to map baseline siloxane artifacts. In the sample run, monitor the ratio of m/z 169 (underivatized [M]⁺) to m/z 241 (derivatized [M]⁺). A ratio > 0.01 indicates incomplete derivatization, flagging the sample for re-preparation.

GC-MS Method Parameters

Depending on the analytical objective, the chromatographic parameters must be strictly tailored. Achiral analysis focuses on theoretical plate maximization for purity, while chiral analysis requires slow temperature gradients to allow for subtle thermodynamic differentiation between enantiomers[3].

Table 1: Achiral GC-MS Parameters (Structural Confirmation & Purity)

ParameterSpecificationMechanistic Rationale
Column 5% Phenyl-methylpolysiloxane, Ultra Inert (30m × 0.25mm × 0.25µm)UI deactivation is mandatory to prevent the tertiary amine from interacting with residual column silanols.
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains optimal linear velocity (approx. 36 cm/sec) across the temperature gradient.
Injection 1 µL, Split ratio 20:1, 250°CFlash vaporization without thermal degradation of the cyclobutyl moiety.
Oven Program 70°C (hold 1 min) 15°C/min to 280°C (hold 5 min)Rapid elution of the TMS-derivative while baking off high-boiling matrix components.
MS Source/Quad Source: 230°C, Quad: 150°C, EI at 70 eVStandard electron ionization parameters for reproducible fragmentation libraries.

Table 2: Chiral GC-MS Parameters (Enantiomeric Excess Determination)

ParameterSpecificationMechanistic Rationale
Column β -Cyclodextrin derivative (e.g., CP-Chirasil-Dex CB, 25m)The cyclodextrin cavity forms transient diastereomeric inclusion complexes, separating the (1R,2R) and (1S,2S) enantiomers[4].
Carrier Gas Helium, Constant Flow at 1.2 mL/minSlightly higher flow compensates for the thicker film often used in chiral stationary phases.
Oven Program 90°C (hold 2 min) 2°C/min to 160°C 10°C/min to 200°CThe shallow 2°C/min ramp is critical; chiral recognition is highly temperature-dependent and degrades rapidly at higher thermal energies[5].

Mass Spectrometry & Fragmentation Dynamics

Under standard 70 eV Electron Ionization (EI), aliphatic amino alcohols rarely show a strong molecular ion ([M]⁺) because the nitrogen atom strongly directs fragmentation via α -cleavage.

For the TMS-derivatized (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (Exact Mass: 241.186 Da), the ionization removes an electron predominantly from the tertiary amine nitrogen. The radical cation then undergoes rapid α -cleavage to relieve ring strain and form a stable iminium ion.

Fragmentation M TMS Derivative [M]•+ m/z 241 LossMe Loss of Methyl [M-CH3]+ m/z 226 M->LossMe -CH3• Alpha1 Alpha-Cleavage Iminium Ion M->Alpha1 C1-C2 Cleavage TMS TMS Cation [Si(CH3)3]+ m/z 73 M->TMS Heterolytic

Figure 2: Primary EI-MS fragmentation pathways for the TMS-derivatized amino alcohol.

Key Diagnostic Ions:

  • m/z 241: Molecular ion (usually weak, <5% relative abundance).

  • m/z 226: [M - 15]⁺, corresponding to the loss of a methyl radical from the trimethylsilyl group.

  • m/z 73: [Si(CH3)3]⁺, the ubiquitous trimethylsilyl cation, which often serves as the base peak in silylated alcohols.

  • Iminium Fragments: Cleavage of the C1-C2 bond in the cyclopentane ring (between the carbon bearing the -O-TMS and the carbon bearing the amine) yields highly stable, nitrogen-stabilized fragments that act as the primary structural fingerprint for the cyclobutyl(methyl)amino moiety.

References

  • Zaideh, B. I., et al. "Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry." Enliven Archive, 2014. Available at:[Link]

  • Aleksenko, S. S., et al. "Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection." ResearchGate, 2025. Available at:[Link]

  • Pätzold, R. "Chiral Separation of Amino Acids by Gas Chromatography." SciSpace, 2004. Available at:[Link]

  • Yuan, C., et al. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, 2023. Available at:[Link]

  • Bioanalysis Zone. "Chiral HPLC Column Selection and Method Development Guide." Bioanalysis Zone. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low enantiomeric excess in (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol production

Welcome to the Technical Support Center for the synthesis of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol . As a Senior Application Scientist, I frequently encounter process deviations where the enantiomeric exces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol .

As a Senior Application Scientist, I frequently encounter process deviations where the enantiomeric excess (ee) of this critical chiral amino alcohol falls below the standard 98% threshold required for drug development. The cyclopentane core presents unique stereochemical challenges. Unlike the highly flexible cyclohexene ring, the relatively planar and rigid nature of cyclopentene derivatives actively resists standard desymmetrization techniques.

This guide dissects the causality behind ee degradation across the most common synthetic pathways and provides self-validating protocols to restore chiral purity.

Diagnostic Workflow for Enantiomeric Excess (ee) Loss

TroubleshootingTree Start Low ee in (1R,2R)-2-[cyclobutyl(methyl)amino] cyclopentan-1-ol Route Identify Chiral Induction Step Start->Route ARO Asymmetric Ring Opening (Meso-Cyclopentene Oxide) Route->ARO Lipase Lipase Kinetic Resolution (Racemic Amino Alcohol) Route->Lipase Salt Diastereomeric Salt (Crystallization) Route->Salt ARO_Fix Use Dimeric/Polymeric Metal-Salen Catalyst (Overcomes steric limits) ARO->ARO_Fix ee stalls < 70% Lipase_Fix Push conversion >50% Use Vinyl Acetate (Prevents reversibility) Lipase->Lipase_Fix Target unreacted (1R,2R) enantiomer Salt_Fix Optimize Solvent Increase Recrystallization Cycles Salt->Salt_Fix Mother liquor contamination

Diagnostic workflow for troubleshooting enantiomeric excess (ee) drop-offs based on synthetic route.

🔬 Frequently Asked Questions & Troubleshooting

Issue 1: Asymmetric Ring Opening (ARO) of Meso-Epoxides

Q: We are using a standard monomeric (salen)Cr(III) catalyst to open cyclopentene oxide with our amine, but the ee never exceeds 65%. The exact same catalyst yields >95% ee for cyclohexene oxide. Why?

A: This is a classic mechanistic limitation dictated by ring strain. The ARO of meso-epoxides by metal-salen complexes proceeds via a cooperative bimetallic mechanism: one metal center acts as a Lewis acid to activate the epoxide oxygen, while the second metal center delivers the nucleophile. Because cyclopentene oxide is sterically compact and conformationally rigid, the required "head-to-tail" transition state is highly strained when using two independent monomeric catalysts. The monomers simply cannot get close enough in the correct orientation .

The Fix: You must switch to a dimeric or polymeric metal-salen catalyst . By covalently linking two salen complexes with a tailored tether (e.g., a C10 linker), the intramolecular intermetallic distance is forced into the optimal geometry for cyclopentene oxide activation, drastically increasing both the reaction rate and enantioselectivity .

Issue 2: Enzymatic Kinetic Resolution

Q: We synthesize racemic trans-2-aminocyclopentanol and use Candida antarctica Lipase B (CAL-B) with ethyl acetate to acylate the unwanted (1S,2S) enantiomer. The ee of our remaining (1R,2R) alcohol plateaus at 85%. How do we push it to >99%?

A: There are two fundamental flaws in this specific setup: thermodynamic reversibility and conversion targeting.

  • Reversibility: Using ethyl acetate as an acyl donor generates ethanol as a byproduct. Ethanol can drive the reverse reaction (hydrolysis of your newly acylated product), which scrambles the kinetic resolution over time.

  • Conversion Threshold: In kinetic resolution, the ee of the unreacted substrate (your desired 1R,2R enantiomer) only approaches 100% as the conversion exceeds 50%. If you stop the reaction exactly at 50% (or earlier), residual (1S,2S) will contaminate your pool .

The Fix: Swap ethyl acetate for an enol ester like vinyl acetate . The byproduct, vinyl alcohol, instantly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible . Furthermore, intentionally push the reaction to 53-55% conversion . You will sacrifice a small amount of theoretical yield, but the ee of the remaining (1R,2R)-alcohol will reliably exceed 99%.

Issue 3: Downstream Processing & Reductive Amination

Q: Our resolved (1R,2R)-2-aminocyclopentanol has an ee of 99%, but after reductive amination with cyclobutanone and formaldehyde to form the cyclobutyl(methyl)amino group, the ee drops to 92%. Is the molecule racemizing?

A: True racemization of a trans-1,2-amino alcohol without breaking the C-O or C-N bond is impossible under standard reductive amination conditions. However, if your protocol involves transiently converting the hydroxyl group into a better leaving group (e.g., accidental mesylation, or acidic dehydration caused by extreme heat), the adjacent nitrogen can perform an intramolecular nucleophilic attack. This forms a symmetrical aziridinium intermediate . Subsequent reopening of this aziridinium ring by water will invert the stereocenter, leading to a catastrophic loss of ee.

The Fix: Ensure the reductive amination is performed under strictly non-dehydrating, mildly acidic conditions (pH 5-6) using sodium triacetoxyborohydride (NaBH(OAc)₃), keeping the hydroxyl group strictly unactivated (See Protocol B).

📊 Quantitative Data: Desymmetrization Strategies

Table 1: Comparison of Desymmetrization & Resolution Strategies for Cyclopentyl Amino Alcohols

StrategyCatalyst / EnzymeSubstrateTypical ee (%)Key Limitation
Asymmetric Ring Opening Monomeric (salen)CrMeso-cyclopentene oxide< 65%Poor bimetallic cooperation due to rigid ring strain.
Asymmetric Ring Opening Dimeric (salen)CrMeso-cyclopentene oxide85 - 90%High catalyst cost; synthesis of linked ligands required.
Kinetic Resolution CAL-B (Novozym 435)Racemic trans-2-aminocyclopentanol> 99%Maximum 50% theoretical yield; requires strict conversion monitoring.
Diastereomeric Salt L-Tartaric AcidRacemic trans-2-aminocyclopentanol90 - 95%Requires multiple tedious recrystallization cycles.

🧪 Self-Validating Experimental Protocols

Protocol A: Irreversible Lipase-Catalyzed Kinetic Resolution

This protocol utilizes irreversible acylation to isolate the (1R,2R) enantiomer. It is self-validating because the acid-base extraction physically separates the unreacted amine from the acylated byproduct, confirming the conversion ratio.

  • Setup: Dissolve 10.0 g of racemic trans-2-aminocyclopentanol in 100 mL of dry methyl tert-butyl ether (MTBE).

  • Reagents: Add 3.0 equivalents of vinyl acetate (acyl donor).

  • Catalysis: Add 1.0 g of Novozym 435 (immobilized CAL-B lipase, 10% w/w relative to the substrate).

  • Reaction: Stir gently at 30°C. Monitor the conversion via chiral GC or HPLC.

  • Termination: Terminate the reaction strictly at 53-55% conversion by filtering the mixture through a Celite pad to remove the immobilized enzyme.

  • Separation: Transfer the filtrate to a separatory funnel. Extract with 1M HCl (3 x 50 mL).

    • Validation: The acylated (1S,2S)-amide remains in the organic MTBE layer. Your desired (1R,2R)-amine is now protonated in the aqueous layer.

  • Recovery: Basify the aqueous layer to pH 12 using 2M NaOH, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield highly pure (1R,2R)-2-aminocyclopentanol (>99% ee).

Protocol B: Stereoretentive N-Alkylation (Reductive Amination)

This protocol sequentially introduces the cyclobutyl and methyl groups without risking aziridinium-induced racemization.

  • Cyclobutylation: Dissolve 5.0 g of (1R,2R)-2-aminocyclopentanol in 50 mL of 1,2-dichloroethane (DCE). Add 1.1 equivalents of cyclobutanone. Stir for 30 minutes at room temperature.

  • Reduction: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). Stir at room temperature for 12 hours. Do not heat above 40°C.

  • Workup 1: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate to yield the secondary amine intermediate.

  • Methylation: Redissolve the intermediate in 50 mL of DCE. Add 1.5 equivalents of aqueous formaldehyde (37% w/w) and stir for 30 minutes.

  • Reduction: Add 2.0 equivalents of NaBH(OAc)₃. Stir at room temperature for 12 hours.

  • Final Workup: Quench with NaHCO₃, extract with DCM, dry, and concentrate. Purify via silica gel chromatography to yield the final (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol with fully retained ee.

📚 References

  • Lidskog, A., Li, Y., & Wärnmark, K. (2020). "Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes." Catalysts, 10(6), 705.[Link]

  • Maestro, A., Astorga, C., & Gotor, V. (1997). "Enzymatic resolution of (±)-trans-2-aminocyclohexanol and (±)-trans-2-aminocyclopentanol." Tetrahedron: Asymmetry, 8(18), 3153-3159.[Link]

  • Ami, E., & Ohrui, H. (1999). "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols." Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156.[Link]

  • Baleizão, C., & Garcia, H. (2007). "A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions." Chemical Reviews, 107(8), 3266-3285.[Link]

Optimization

Technical Support Center: Optimizing LC-MS Analysis for (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol

Welcome to the Advanced Troubleshooting Guide for the LC-MS analysis of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol . As a highly basic, low-molecular-weight tertiary amine (Exact Mass: ~169.15 Da; [M+H]⁺: ~170.1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the LC-MS analysis of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol . As a highly basic, low-molecular-weight tertiary amine (Exact Mass: ~169.15 Da; [M+H]⁺: ~170.15 m/z), this compound presents unique analytical challenges. Because its precursor ion falls within the notoriously noisy low-mass region (m/z < 200), trace-level quantification is highly susceptible to chemical background noise, solvent clustering, and matrix suppression [1].

This guide is designed for researchers and drug development professionals to systematically diagnose, isolate, and eliminate background noise using self-validating experimental protocols.

Diagnostic Logic: The Background Noise Isolation Pathway

Before altering your method, you must identify the exact origin of the background noise. The following self-validating decision tree ensures that you do not waste time optimizing sample preparation if the issue stems from instrument contamination.

BackgroundNoise Start High Background Noise at m/z 170.15 Step1 Run Zero-Volume Solvent Blank Start->Step1 Decision1 Noise Persists? Step1->Decision1 PathA Remove Column, Install Union Decision1->PathA Yes (System Issue) PathB Analyze Extracted Matrix Blank Decision1->PathB No (Sample Issue) Decision2 Noise Persists? PathA->Decision2 Root1 Contaminated Solvents or MS Source Decision2->Root1 Yes Root2 Column Bleed or On-Column Carryover Decision2->Root2 No Decision3 Noise Spikes? PathB->Decision3 Root3 Matrix Interferences (Optimize SPE) Decision3->Root3 Yes Root4 Method Validated Decision3->Root4 No

Diagnostic decision tree for isolating LC-MS background noise sources.

Troubleshooting FAQs

Q1: Why is the baseline noise disproportionately high for this specific compound compared to larger APIs? A1: The causality lies in the compound's mass. At an [M+H]⁺ of ~170.15 m/z, the target transition shares the mass space with common solvent clusters, mobile phase additive dimers, and trace plasticizers. Mass spectrometry amplifies every trace contaminant into noise in this region [2]. Furthermore, low-mass MRM transitions are inherently challenging because background chemical noise from atmospheric pressure ionization (like ESI) peaks between m/z 50 and 200 [1].

Q2: I am using 0.1% Formic Acid to ensure my tertiary amine is fully protonated. Could this be causing my noise? A2: Yes. While 0.1% Formic Acid (FA) is the industry default, high concentrations of additives increase the ionic strength of the ESI droplet, leading to charge competition and elevated background noise from formate clusters. For highly basic amines like (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol, a lower concentration is often superior. As a rule of thumb in LC-MS: "If a little bit works, a little bit less probably works better" [3]. Reducing FA to 0.01%–0.05% often drastically lowers the noise floor without sacrificing analyte protonation.

Q3: My solvent blanks are clean, but my biological samples show a massive noise spike at the solvent front that suppresses my analyte. How do I fix this? A3: This is a classic matrix effect caused by unretained endogenous salts and polar lipids eluting at the void volume ( t0​ ). If these enter the MS source, they cause severe ion suppression and coat the ion optics, elevating background noise for subsequent runs [5]. The most effective hardware solution is implementing a post-column divert valve to route the first 1–2 minutes of the LC flow to waste [3].

Q4: Can the choice of sample vial impact background noise at m/z 170? A4: Absolutely. Standard HPLC vials often leach siloxanes, surfactants, or phthalates (which fragment heavily in the m/z 140–180 range). Utilizing LC-MS certified, low-adsorption glass vials is critical to prevent the introduction of these isobaric ghost peaks [4].

Quantitative Data: Noise Sources and Optimization

To effectively troubleshoot, you must understand what is generating the noise and how your parameters affect the Signal-to-Noise (S/N) ratio.

Table 1: Common ESI+ Background Ions in the Low Mass Region (m/z < 200)

m/z RangeProbable Identity / SourceMechanistic Mitigation Strategy
102.1 Triethylamine [M+H]⁺ (System Contaminant)Flush system with 50:50 MeOH:Water; strictly avoid TEA in MS.
149.0 Phthalate fragment (Plasticizer)Switch to LC-MS certified glass vials and PTFE-free septa[4].
163.1 [2M+Na]⁺ of Acetonitrile clustersUse ultra-pure LC-MS hypergrade ACN; check UPW system [2].
170–180 Solvent/Additive clusters (Isobaric to Analyte)Optimize desolvation gas temperature/flow; reduce additive conc.

Table 2: Impact of Formic Acid Concentration on S/N for Basic Amines

Formic Acid Conc. (v/v)Analyte Ionization EfficiencyBackground Noise LevelResulting S/N Ratio
0.10% HighVery High (Formate clustering)Poor
0.05% HighModerateGood
0.01% ModerateLowExcellent (Optimal)

Step-by-Step Methodologies

Protocol 1: Self-Validating System Cleanliness Check

This protocol uses a process of elimination to definitively prove whether noise originates from the column, the solvents, or the MS source.

  • Baseline Establishment: Inject 1 µL of LC-MS grade water (zero-volume blank) using your current gradient. Record the background noise amplitude at the MRM transition for m/z 170.15.

  • Column Isolation: Pause the pump. Remove the analytical column and replace it with a zero-dead-volume stainless steel union. Run the exact same gradient method.

    • Causality: If the noise disappears, the column is bleeding stationary phase or eluting retained contaminants. If the noise persists, the column is innocent; the issue is upstream.

  • Solvent Isolation: If noise persists with the union, replace both aqueous and organic mobile phases with fresh, unopened LC-MS grade solvents (do not use water from a potentially contaminated UPW system) [2]. Purge all lines for 15 minutes at 2 mL/min. Re-run the union test.

    • Causality: A drop in noise validates that the previous mobile phase was the source of contamination.

Protocol 2: Divert Valve Implementation for Source Protection

To prevent matrix-induced background noise and source fouling, implement a switching valve workflow.

DivertValve LC LC Column Effluent Valve Divert Valve (Switching) LC->Valve Waste Waste (0-2.5 min & >5 min) Valve->Waste Matrix/Salts MS Mass Spectrometer (2.5-5 min: Target Elution) Valve->MS Analyte Window

Post-column divert valve timing logic to prevent MS source contamination.

  • Determine Elution Window: Inject a high-concentration neat standard of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol. Note the exact retention time (e.g., 3.5 minutes) and peak width.

  • Program Valve States in MS Software:

    • 0.0 to 2.5 min: Valve set to "Waste". (Diverts non-retained salts and polar matrix).

    • 2.5 to 5.0 min: Valve set to "MS". (Data acquisition window for the analyte).

    • 5.0 min to End: Valve set to "Waste". (Diverts late-eluting lipophilic matrix components during the column wash phase).

  • Validation: Inject an extracted matrix blank. The MS baseline should remain flat and at absolute minimum levels during the waste phases, proving the source is protected from matrix fouling [3].

References

  • Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro." waters.com.
  • ResinTech. "LC-MS Water Contamination: The Hidden Threat to Your Analytical Results." resintech.com.
  • LCGC International. "How to Avoid Problems in LC–MS." chromatographyonline.com.
  • Mastelf. "LC-MS Vial Tips: Boost Accuracy Now." mastelf.com.
  • LCGC International. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." chromatographyonline.com.
Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing synthetic roadblocks when working with (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing synthetic roadblocks when working with (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol .

The core challenge with this molecule lies in its extreme steric bulk. The trans-1,2-disubstituted cyclopentane ring places a tertiary amine—bearing both a bulky cyclobutyl group and a methyl group—directly adjacent to a secondary hydroxyl group. This creates a dense steric "umbrella" over the C-O bond, severely hindering nucleophilic attack by the oxygen and blocking the approach of bulky electrophiles or transition states to the C1 carbon.

Below, you will find targeted troubleshooting guides, mechanistic explanations, and validated protocols to bypass these steric limitations.

Part 1: Troubleshooting O-Alkylation and Etherification (FAQ)

Q: Why does standard Williamson ether synthesis fail or produce low yields with this substrate? A: In a classical Williamson ether synthesis, the secondary alcohol is deprotonated to form an alkoxide, which then attacks an alkyl halide via an SN2 mechanism. However, the adjacent cyclobutyl-methyl amine creates massive steric repulsion, preventing the alkoxide from reaching the electrophilic carbon. Furthermore, the highly basic conditions often lead to E2 elimination of the alkyl halide rather than substitution.

Q: What is the most reliable alternative for forming an ether linkage with this molecule? A: Palladium-Catalyzed C-O Cross-Coupling is the most authoritative workaround. As demonstrated by Young et al. in their optimization of hindered secondary alcohols [1], Pd-catalysis completely bypasses the classical SN2 transition state. The palladium inserts into the aryl/alkyl halide, and the bulky alkoxide coordinates directly to the metal center before reductive elimination, a process far less sensitive to the steric bulk of the adjacent tertiary amine.

Part 2: Troubleshooting O-Acylation (Esterification) (FAQ)

Q: Standard EDC/DMAP coupling (Steglich esterification) is giving <10% yield. How can I force this esterification? A: The Steglich esterification [2] relies on DMAP reacting with the activated carboxylic acid to form an N-acylpyridinium intermediate. For highly hindered alcohols like (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol, this intermediate is simply too bulky to be attacked.

Q: How do I modify the reaction to overcome this? A: You must maximize both the electrophilicity of the acylating agent and the nucleophilicity of the catalyst.

  • Abandon Carbodiimides: Pre-form the acid chloride instead of using EDC/DCC.

  • Upgrade the Catalyst: Switch from DMAP to 4-pyrrolidinopyridine (PPY) , which exhibits higher nucleophilicity and forms a slightly more reactive acylium intermediate.

  • Thermal Driving Force: Elevate the temperature to 40–60 °C; the activation energy barrier for the attack on the N-acylpyridinium salt is exceptionally high here.

Quantitative Data: Acylation Catalyst Comparison

Table 1: Expected relative performance of acylation conditions for highly hindered secondary alcohols adjacent to tertiary amines.

Acylating AgentCatalyst (mol %)Temp (°C)Reaction TimeExpected YieldPrimary Issue
Carboxylic Acid + EDCDMAP (10%)25 °C48 h< 10%Steric clash at N-acylpyridinium
Acid ChloridePyridine (Excess)25 °C48 h< 5%Insufficient electrophilicity
Acid ChlorideDMAP (20%)40 °C24 h60 - 75%Slow kinetics
Acid ChloridePPY (20%)60 °C12 h> 85% Optimal Conditions

Part 3: Troubleshooting Stereochemical Inversion (Mitsunobu) (FAQ)

Q: I need to invert the stereocenter to the (1S,2R) configuration. Why is the Mitsunobu reaction yielding only starting material or elimination byproducts? A: The classical Mitsunobu reaction utilizes triphenylphosphine (PPh3) and DEAD/DIAD to form an alkoxyphosphonium intermediate. The sheer size of the -OPPh3+ leaving group, combined with the adjacent cyclobutyl-methyl amine, creates extreme steric crowding. When the nucleophile attempts the required SN2 backside attack, it is physically blocked, leading to E2 elimination (forming an alkene) or complete reaction failure.

Q: How can I modify the Mitsunobu conditions for this specific steric profile? A: You must reduce the steric footprint of the reagents or alter the activation energy landscape:

  • Reduce Phosphine Bulk: Substitute PPh3 (cone angle 145°) with Trimethylphosphine (PMe3) (cone angle 118°). This drastically reduces the size of the leaving group.

  • Use DPPA for Azide Inversion: If your goal is to introduce a nitrogen nucleophile, use Diphenylphosphoryl azide (DPPA). Scott et al. [3] demonstrated that DPPA is highly effective for the Mitsunobu inversion of sterically encumbered secondary alcohols where standard nucleophiles fail.

  • Apply Sonication: Lepore and He [4] proved that applying ultrasonic irradiation to sterically hindered Mitsunobu reactions can reduce reaction times from days to minutes by overcoming localized mass-transfer limitations and providing the necessary activation energy.

Quantitative Data: Mitsunobu Reagent Selection

Table 2: Impact of reagent steric bulk on the inversion of hindered cyclopentanols.

Phosphine ReagentTolman Cone AngleAzodicarboxylate / AcidExpected Outcome
PPh3145°DIAD / Carboxylic AcidE2 Elimination / No Reaction
PBu3132°DIAD / Carboxylic AcidLow Yield (~20%), Slow
PMe3 118° DIAD / 4-Nitrobenzoic Acid Good Yield (>70%), Inversion
PPh3145°DPPA (Azide nucleophile) Moderate Yield, Inversion

Part 4: Mechanistic Visualizations

PathwaySelection cluster_0 Target Transformations Start (1R,2R)-2-[cyclobutyl(methyl)amino] cyclopentan-1-ol Goal1 O-Alkylation (Ether) Start->Goal1 Steric Block (SN2) Goal2 O-Acylation (Ester) Start->Goal2 Steric Block (Attack) Goal3 Stereoinversion (Mitsunobu) Start->Goal3 Steric Block (Phosphonium) Sol1 Pd-Catalyzed C-O Coupling Goal1->Sol1 Sol2 Acid Chloride + DMAP/PPY Goal2->Sol2 Sol3 PMe3 + DIAD or DPPA Goal3->Sol3

Caption: Reaction pathway decision tree overcoming steric blocks for the hindered cyclopentanol.

AcylationWorkflow Step1 Step 1 Dissolve Alcohol & PPY in DCM Step2 Step 2 Cool to 0°C Add Acid Chloride Step1->Step2 Step3 Step 3 Warm to 40°C Stir for 12-24h Step2->Step3 Step4 Step 4 Aqueous Workup & Silica Filtration Step3->Step4

Caption: Step-by-step workflow for the PPY-catalyzed acylation of the hindered secondary alcohol.

Part 5: Experimental Protocols

Protocol 1: Palladium-Catalyzed C-O Coupling (Etherification)

Self-validating mechanism: The use of a strong, non-nucleophilic base ensures complete deprotonation without competing substitution, while the bulky Buchwald ligand (e.g., tBuBrettPhos) stabilizes the Pd intermediate against the steric bulk of the substrate.

  • Preparation: In a glovebox or under strict argon atmosphere, charge an oven-dried Schlenk flask with (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (1.0 equiv), the desired aryl/alkyl bromide (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Catalyst Addition: Add Pd(OAc)2 (5 mol %) and tBuBrettPhos (6 mol %).

  • Solvent & Reaction: Inject anhydrous, degassed Toluene (to reach 0.2 M). Seal the flask, remove from the glovebox, and heat to 90 °C in an oil bath.

  • Monitoring: Monitor via LC-MS or TLC. The reaction should turn from dark red to a pale brown suspension as the coupling proceeds (typically 12–18 hours).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and salts. Concentrate the filtrate and purify via flash column chromatography.

Protocol 2: Modified Acylation with Acid Chloride and PPY

Self-validating mechanism: Pre-forming the acid chloride removes the need for in-situ activation, while PPY acts as a hypernucleophile to aggressively drive the formation of the reactive acylium species.

  • Preparation: Dissolve (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration) under nitrogen.

  • Base & Catalyst: Add Triethylamine (TEA) (2.0 equiv) and 4-pyrrolidinopyridine (PPY) (0.2 equiv). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the desired Acid Chloride (1.5 equiv) over 10 minutes. The solution may turn slightly yellow, and white fumes (HCl reacting with TEA) might be visible if the system is not perfectly dry.

  • Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the mixture to 40 °C for 12 to 24 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

References

  • Young, I. S., Simmons, E. M., Fenster, M. D. B., Zhu, J. J., & Katipally, K. R. (2018). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step. Organic Process Research & Development, 22(5), 585-594.[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.[Link]

  • Scott, J. P., Alam, M., Bremeyer, N., Goodyear, A., & others. (2011). Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. Organic Process Research & Development, 15(5), 1116-1123.[Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261-8263.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (1R,2R)- and (1S,2S)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol Enantiomers

Introduction In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each othe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles, despite having identical physical and chemical properties in an achiral environment. This guide provides a comprehensive framework for comparing the biological activity of the (1R,2R) and (1S,2S) enantiomers of 2-[cyclobutyl(methyl)amino]cyclopentan-1-ol.

It is important to note that as of the writing of this guide, there is no publicly available experimental data directly comparing the biological activities of these specific enantiomers. Therefore, this document serves as an expert-guided, procedural roadmap for researchers. We will use a hypothetical, yet plausible, biological target to illustrate the necessary experimental workflows, from chemical synthesis to in vitro characterization. The principles and protocols described herein are broadly applicable to the comparative analysis of any chiral molecule.

For the purpose of this guide, we will hypothesize that these aminocyclopentanol derivatives are potential inhibitors of a viral enzyme, such as HIV-1 Reverse Transcriptase, a well-established target for antiviral therapy where stereochemistry plays a crucial role in inhibitor binding.[1]

The Principle of Chiral Recognition

The differential activity of enantiomers arises from their interactions with chiral biological macromolecules, such as enzymes and receptors. The prevailing model for this recognition is the "three-point attachment model," first proposed by Easson and Stedman.[2] This model posits that for a receptor to distinguish between two enantiomers, there must be at least three points of interaction. One enantiomer (the eutomer) will be able to achieve a complementary, high-affinity binding orientation with these three points, while its mirror image (the distomer) will not, resulting in weaker or no interaction.[3][4]

Diagram: The Three-Point Attachment Model

three_point_interaction cluster_receptor Receptor Binding Site cluster_enantiomers cluster_eutomer cluster_distomer rec_A Site A' rec_B Site B' rec_C Site C' chiral_center_R C* group_A_R Group A chiral_center_R->group_A_R group_B_R Group B chiral_center_R->group_B_R group_C_R Group C chiral_center_R->group_C_R group_D_R Group D chiral_center_R->group_D_R group_A_R->rec_A Interaction group_B_R->rec_B Interaction group_C_R->rec_C Interaction chiral_center_S C* group_A_S Group A chiral_center_S->group_A_S group_B_S Group B chiral_center_S->group_B_S group_C_S Group C chiral_center_S->group_C_S group_D_S Group D chiral_center_S->group_D_S group_A_S->rec_A Interaction group_B_S->rec_B Interaction synthesis_workflow start Cyclopentene Oxide + Benzylamine racemic_intermediate Racemic trans-2-(benzylamino)cyclopentanol start->racemic_intermediate resolution Resolution with R-(-)-Mandelic Acid racemic_intermediate->resolution diastereomers Diastereomeric Salts (1S,2S)-salt (crystal) & (1R,2R)-salt (solution) resolution->diastereomers separation Separation (Filtration) diastereomers->separation base_treatment_S Base Treatment separation->base_treatment_S Crystals base_treatment_R Base Treatment separation->base_treatment_R Mother Liquor enantiomer_S (1S,2S)-2-(benzylamino)cyclopentanol base_treatment_S->enantiomer_S enantiomer_R (1R,2R)-2-(benzylamino)cyclopentanol base_treatment_R->enantiomer_R alkylation_S N-Alkylation & N-Methylation enantiomer_S->alkylation_S alkylation_R N-Alkylation & N-Methylation enantiomer_R->alkylation_R debenzylation_S Debenzylation alkylation_S->debenzylation_S debenzylation_R Debenzylation alkylation_R->debenzylation_R final_S (1S,2S)-Enantiomer debenzylation_S->final_S final_R (1R,2R)-Enantiomer debenzylation_R->final_R signaling_pathway cluster_rt Reverse Transcription viral_RNA Viral RNA Genome rt_enzyme HIV-1 Reverse Transcriptase viral_RNA->rt_enzyme Template host_cell Host Cell proviral_DNA Proviral DNA integration Integration into Host Genome proviral_DNA->integration replication Viral Replication integration->replication rt_enzyme->proviral_DNA Synthesis inhibitor_R (1R,2R)-Enantiomer inhibitor_R->rt_enzyme Potent Inhibition inhibitor_S (1S,2S)-Enantiomer inhibitor_S->rt_enzyme Weak/No Inhibition

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol Quantification

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring product safety and efficacy. This guide provides a comprehensive comparison of tw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring product safety and efficacy. This guide provides a comprehensive comparison of two primary chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantification of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol. This compound, a chiral amino alcohol, presents unique analytical challenges that necessitate a carefully considered approach to method validation.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and experimental protocols grounded in the principles of scientific integrity and regulatory compliance, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Choosing the Right Analytical Tool: GC-FID vs. HPLC-UV

The selection of an appropriate analytical technique is the foundational step in method development and validation. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) hinges on the physicochemical properties of the analyte.[5][6][7]

  • Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] Given that (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is a relatively small molecule, it can be amenable to GC analysis, potentially after derivatization to increase its volatility and improve peak shape.[8][9] The Flame Ionization Detector (FID) offers high sensitivity and a wide linear range for carbon-containing compounds.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6][7] For a polar compound like an amino alcohol, reverse-phase HPLC is a common choice. Detection is often accomplished using an Ultraviolet (UV) detector, provided the analyte possesses a suitable chromophore. If the native compound has poor UV absorbance, derivatization with a UV-absorbing tag may be necessary.

The decision between these two techniques involves a trade-off between sample preparation complexity, instrument availability, and the specific requirements of the analysis, such as required sensitivity and sample throughput.

The Pillars of Analytical Method Validation

A robust analytical method validation is built upon a series of key parameters that collectively ensure the reliability of the data generated.[10][11][12][13] These parameters, as defined by the ICH Q2(R1) guideline, are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][14]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Experimental Design for Method Validation

A well-structured experimental plan is crucial for an efficient and comprehensive method validation. The following diagram illustrates a typical workflow.

Method_Validation_Workflow cluster_Planning Planning & Development cluster_Validation Validation Execution cluster_Documentation Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Guides Development Specificity Specificity MethodDev->Specificity Initiates Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Consolidates Results Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Informs Ongoing Use

Caption: A typical workflow for analytical method validation.

Comparative Validation Protocols and Data

The following sections provide detailed protocols for validating GC-FID and HPLC-UV methods for the quantification of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale for Derivatization: Direct analysis of polar amino alcohols by GC can result in poor peak shape and thermal degradation. Silylation is a common derivatization technique that replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[9]

Experimental Protocol:

  • Derivatization:

    • Accurately weigh approximately 10 mg of the sample or standard into a vial.

    • Add 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 200 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-FID Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program: Initial 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Detector Temperature: 280°C.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Rationale for Derivatization (if needed): If the analyte lacks a strong UV chromophore, pre-column derivatization with a reagent such as benzoyl chloride can be employed to introduce a UV-active moiety, enhancing detection sensitivity.[16]

Experimental Protocol:

  • HPLC-UV Conditions (Direct Analysis):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) and acetonitrile. The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV scan of the analyte (typically low UV for amines, e.g., 210 nm).

Comparative Validation Data Summary

The following table presents a hypothetical but realistic comparison of the validation parameters for the two techniques.

Validation ParameterGC-FID (with Derivatization)HPLC-UV (Direct Analysis)Acceptance Criteria (Typical)
Specificity Resolved from impurities and derivatizing agent byproducts.Resolved from potential impurities.No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Range 0.1 - 100 µg/mL0.5 - 200 µg/mLDependent on the intended application.
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%98.0 - 102.0%
Precision (RSD) Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%Repeatability: ≤ 1.0%Intermediate: ≤ 1.8%Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%
LOD 0.03 µg/mL0.15 µg/mLSignal-to-noise ratio of approximately 3:1.[15]
LOQ 0.1 µg/mL0.5 µg/mLSignal-to-noise ratio of approximately 10:1.[15]
Robustness Unaffected by minor changes in oven temperature ramp rate and flow rate.Unaffected by minor changes in mobile phase composition and pH.RSD of results should remain within acceptable limits.

In-Depth Discussion of Key Validation Parameters

Specificity

For both GC and HPLC, specificity is demonstrated by analyzing a blank (matrix without the analyte), a placebo (formulation without the active ingredient), and the analyte spiked with known impurities. The goal is to show that the analyte's peak is well-resolved from any other signals.

Specificity_Analysis cluster_Inputs Samples for Analysis cluster_Process Chromatographic Analysis cluster_Output Evaluation Blank Blank (Matrix) Analysis Run through Validated GC or HPLC Method Blank->Analysis Placebo Placebo Placebo->Analysis Analyte Analyte Standard Analyte->Analysis Spiked Spiked Sample (Analyte + Impurities) Spiked->Analysis Evaluation Peak Resolution & Purity Assessment Analysis->Evaluation Generates Chromatograms

Caption: Logical flow for assessing method specificity.

Linearity and Range

Linearity is established by preparing a series of at least five standard solutions of different concentrations and analyzing them.[14] A calibration curve is then constructed by plotting the instrument response versus the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression.[10]

Accuracy and Precision

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Precision is assessed by repeatedly analyzing a homogeneous sample. Repeatability is determined over a short period under the same conditions, while intermediate precision accounts for variations such as different days, analysts, and equipment.

Conclusion

Both GC-FID and HPLC-UV are viable techniques for the quantification of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol, with the choice depending on specific analytical needs and the physicochemical properties of the compound. GC-FID, often requiring derivatization, can offer higher sensitivity, while HPLC-UV provides a more direct analysis for this polar compound.

A thorough validation of the chosen method according to ICH guidelines is not merely a regulatory requirement but a cornerstone of good scientific practice. It ensures that the analytical data generated is reliable, reproducible, and fit for its intended purpose, ultimately safeguarding the quality and safety of pharmaceutical products. The lifecycle approach to analytical method validation, which involves continuous monitoring and re-validation as needed, is essential for maintaining the method's suitability over time.[17]

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Lab Manager. (2025, October 2). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. [Link]

  • Vertex AI Search. (n.d.).
  • Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals. [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Google Patents. (n.d.). CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol.

Sources

Safety & Regulatory Compliance

Safety

(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol proper disposal procedures

Operational Guide: Proper Handling and Disposal of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol As drug development accelerates, the use of complex chiral intermediates like (1R,2R)-2-[cyclobutyl(methyl)amino]cycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol

As drug development accelerates, the use of complex chiral intermediates like (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is becoming increasingly common in synthetic workflows. This compound, characterized by a sterically hindered tertiary amine and a secondary alcohol on a cyclopentyl scaffold, presents unique logistical and safety challenges.

Because it is a basic, lipophilic organic compound, improper disposal can lead to severe environmental contamination, regulatory fines, and laboratory safety hazards. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this specific amino alcohol, grounded in authoritative environmental and occupational safety standards.

Chemical Profiling & Hazard Causality

To safely manage a chemical, one must understand the mechanistic reasons behind its hazard profile. (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is not explicitly listed by name in standard hazardous waste appendices; therefore, it must be managed based on its functional groups and physical properties, aligning with the [1].

Table 1: Physicochemical Properties and Operational Implications

PropertyCharacteristicOperational Causality & Implication
Functional Groups Tertiary Amine, Secondary AlcoholActs as a moderate base and nucleophile. Implication: Must be strictly segregated from acid chlorides, anhydrides, and strong oxidizers to prevent exothermic reactions[2].
Lipophilicity High (Cyclobutyl/Cyclopentyl rings)Poorly soluble in pure water; highly soluble in organic solvents. Implication: Cannot be flushed down the drain. Residues will persist in plumbing and exhibit aquatic toxicity[3].
Aqueous pH ~9.0 - 11.0 (Estimated)Aqueous mixtures containing this compound are basic. Implication: If the pH exceeds 12.5 in concentrated waste streams, it triggers the EPA D002 (Corrosive) hazardous waste code[4][5].
Physical State Viscous Liquid / Low-Melting SolidHigh adherence to glass and plastic surfaces. Implication: Empty containers require a validated triple-rinse protocol using organic solvents prior to disposal[6].

Waste Segregation & Classification Logic

The overriding principle of laboratory waste management is that no experimental activity should begin without a pre-formulated disposal plan. According to the National Research Council's , precise segregation prevents incompatible chemical reactions and significantly reduces institutional disposal costs[7][8].

WasteSegregation Start Waste Stream: (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol CheckSolvent Identify Carrier Solvent Start->CheckSolvent HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) CheckSolvent->NonHaloSolvent AqueousStream Aqueous Solution (Reaction Quench) CheckSolvent->AqueousStream BinHalo Halogenated Organic Waste (Incineration) HaloSolvent->BinHalo >1% Halogen BinNonHalo Non-Halogenated Organic Waste (Incineration) NonHaloSolvent->BinNonHalo <1% Halogen BinAqueous Basic Aqueous Waste (Check pH for D002) AqueousStream->BinAqueous pH 7-12.4

Figure 1: Decision tree for the segregation of amino alcohol waste streams.

Step-by-Step Disposal and Decontamination Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems . This means every procedure includes a verification step to confirm that the hazard has been successfully mitigated.

Protocol A: Routine Liquid Waste Disposal

Amino alcohols must be treated as hazardous chemical waste and processed by a licensed disposal facility[9].

  • Selection of Primary Receptacle: Use a High-Density Polyethylene (HDPE) or glass container. Causality: Metal containers must be avoided, as basic amino alcohols can slowly corrode certain metals over time[2][10].

  • Segregation: Transfer the waste into the designated "Non-Halogenated Organic Waste" container (unless mixed with solvents like dichloromethane).

  • Labeling: Immediately label the container with the full chemical name: "(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol". Causality: Abbreviations are legally non-compliant under EPA and OSHA regulations and hinder emergency response[2][6].

  • Validation Step: Before sealing the waste carboy, verify that the waste stream does not contain strong acids or oxidizers. A simple visual check for absence of fuming or heat generation (exotherm) validates compatibility.

Protocol B: Decontamination of Empty Containers

Because this compound is a viscous, lipophilic amine, trace amounts will remain in "empty" reagent bottles.

  • First Solvent Rinse: Add a small volume of a polar organic solvent (e.g., ethanol or methanol) to the empty container. Cap and agitate thoroughly. Causality: Water is insufficient to dissolve the lipophilic cyclobutyl/cyclopentyl rings; an alcohol is required to break surface adhesion.

  • Hazardous Collection: Pour this first rinsate into the hazardous organic waste container. Regulatory Note: The EPA mandates that the first rinse of a container holding hazardous chemicals must be collected as hazardous waste[6].

  • Subsequent Rinses: Triple-rinse the container with water.

  • Validation Step: Test the final water rinse with broad-range pH paper. If the pH is ~7.0, the basic amine residue has been successfully removed. The container can now be air-dried and disposed of as non-hazardous glass/plastic waste[5][6].

Emergency Spill Response Workflow

In the event of an accidental release, dictate that cleanup personnel must systematically isolate the hazard and utilize appropriate engineering controls[4][11].

SpillResponse Detect Spill Detected Isolate Isolate Area & Don Nitrile PPE Detect->Isolate Absorb Apply Inert Absorbent (Dry Sand) Isolate->Absorb Collect Collect in HDPE Container Absorb->Collect Decon Neutralize Surface (Dilute Acid/Water) Collect->Decon Validate Validate pH = 7 Decon->Validate

Figure 2: Sequential operational workflow for amino alcohol spill containment and decontamination.

Spill Execution Steps:

  • Isolate and Protect: Evacuate unnecessary personnel. Don chemical safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves. Causality: Standard latex gloves offer poor permeation resistance to organic amines and will quickly degrade.

  • Containment: Surround the spill with an inert absorbent material such as dry sand, earth, or vermiculite[12]. Causality: Do not use combustible absorbents like sawdust, as the basicity of the amine combined with potential atmospheric oxygen or mixed lab chemicals can create a localized fire hazard.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a sealable, compatible waste container.

  • Surface Decontamination & Validation: Wash the spill surface with a mild, dilute acid (e.g., 1% acetic acid) to neutralize the remaining basic film, followed by a water wash. Validate the surface is safe by swabbing with wet pH paper to ensure a neutral pH (7.0)[10].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Identification." EPA.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) - 29 CFR 1910.120." OSHA.gov. Available at:[Link]

  • Dartmouth College Environmental Health and Safety. "Hazardous Waste Disposal Guide - Research Areas." Dartmouth.edu. Available at:[Link]

  • MDPI - Sustainability. "A Comprehensive Methodology for Assessing the Hazardousness of Waste Categorized in the European Union Legislation as “Mirror Entries”—Case Studies." MDPI.com, 2023. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical causality. Handling complex chiral intermediates like (1R,2R)-2-[cyclobutyl(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical causality. Handling complex chiral intermediates like (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol requires a rigorous understanding of its physicochemical properties.

This specific molecule is a critical structural motif in the synthesis of DOT1L (Disruptor of telomeric silencing 1-like) inhibitors—epigenetic modulators actively investigated for the treatment of MLL-rearranged leukemias [1]. However, the very structural features that make it biologically valuable—a sterically hindered basic amine coupled with a highly lipophilic cycloalkane framework—dictate a severe hazard profile.

The following guide provides a self-validating, causality-driven protocol for the safe handling and disposal of this compound.

Causality-Driven Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the chemical behavior of the compound:

  • Basicity & Nucleophilicity: As a secondary/tertiary amino-alcohol, this compound is highly basic. Upon contact with physiological moisture (e.g., eyes, mucous membranes, sweat), it rapidly undergoes an exothermic protonation reaction. This causes localized saponification of cellular lipids, leading to severe tissue necrosis and chemical burns (analogous to structurally related 2-aminocyclopentanols, classified under GHS as H314/H318) [2].

  • Lipophilicity (High LogP): The presence of both cyclobutyl and cyclopentyl rings significantly increases the molecule's partition coefficient. This lipophilicity allows the compound to rapidly permeate standard laboratory elastomers (like thin latex or nitrile) and penetrate the stratum corneum of the skin, carrying the corrosive amine directly into the dermis.

Mandatory PPE Specifications

Based on the physicochemical causality outlined above, standard generic laboratory PPE is insufficient. Table 1 summarizes the quantitative and qualitative specifications required for handling this compound.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategoryRequired SpecificationQuantitative StandardMechanistic Justification (Causality)
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Neoprene EN 374-1 (Type A)The high LogP of the cycloalkane rings allows rapid permeation through standard 4-mil nitrile. Neoprene provides a superior chemical barrier against lipophilic organic bases.
Eye/Face Protection Unvented chemical splash goggles + Polycarbonate Face ShieldANSI Z87.1+ / EN 166Amine dust/aerosols react with ocular moisture to cause severe corneal saponification and potential glaucopsia (corneal edema causing visual halos).
Body Protection Flame-Resistant (FR) Lab Coat with fitted knit cuffsNFPA 2112Prevents electrostatic discharge (ESD) during powder transfer, mitigating ignition risks if handled near volatile organic reaction solvents.
Respiratory Chemical Fume Hood or PAPR with OV/P100 cartridgesFace Velocity: 80–120 fpmPrevents inhalation of highly irritating, basic amine dust during the mechanical stress of weighing and dissolution.

Operational Workflow: A Self-Validating System

Every laboratory protocol must be a closed, self-validating loop. You must not only execute the steps but physically prove that the workspace remains uncontaminated.

Step 1: Pre-Operation Environmental Control

  • Verify the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of all reactive electrophiles (e.g., acid chlorides, alkyl halides) to prevent uncontrolled, violent exothermic reactions with the nucleophilic amine.

Step 2: Weighing and Transfer

  • Utilize static-dissipative (PTFE-coated or grounded stainless steel) spatulas. The lipophilic powder can hold a static charge, leading to aerosolization and dispersion when transferred to the balance.

  • Weigh the compound directly into a tared, sealable vial rather than open weigh boats to minimize environmental exposure.

Step 3: Dissolution Dynamics

  • When preparing stock solutions, add the solvent to the compound dropwise. If using slightly acidic or halogenated solvents, anticipate a mild exothermic reaction due to amine salt formation or alkylation.

Step 4: Surface Validation (The Self-Validating Step)

  • The Protocol: Once the transfer is complete, you must prove the area is clean. Lightly moisten a strip of universal pH paper with deionized water and swipe it across the balance pan and the immediate work surface.

  • The Logic: Microscopic, invisible dust particles of the amine will immediately dissolve in the moisture, shifting the pH paper to a dark blue/purple (pH > 9).

  • Action: If a basic pH is detected, the area is contaminated. Immediately execute the decontamination protocol (Section 4).

Disposal & Decontamination Logistics

Proper waste segregation ensures that the basic amine does not react with incompatible waste streams (such as strong oxidizers or acids), which could cause pressure build-up in sealed carboys.

Table 2: Waste Segregation and Disposal Streams

Waste StreamCompositionNeutralization / Disposal Action
Surface Decontamination Spills or residual dust on balances/hood surfaces.Spray the area with 1% Acetic Acid or Citric Acid solution to protonate the amine, rendering it water-soluble and non-volatile. Wipe with absorbent pads.
Aqueous Waste Post-reaction aqueous washes containing the protonated amine salt.Verify pH is between 6.0–8.0. If highly basic, neutralize with dilute HCl before transferring to the designated aqueous waste carboy.
Organic Waste Organic filtrates (e.g., DCM, EtOAc) containing the freebase compound.Segregate strictly into Halogenated or Non-Halogenated organic waste streams. Do not mix with acidic waste.
Solid Waste Contaminated outer neoprene gloves, spatulas, and empty vials.Place in a sealed, labeled biohazard/chemical waste bag for EPA-regulated high-temperature incineration.

Visualizations of Workflows and Mechanisms

To fully contextualize the handling of this compound, the following diagrams map both its role in epigenetic drug discovery and the self-validating safety workflow required to handle it.

DOT1L_Pathway Intermediate (1R,2R)-2-[cyclobutyl(methyl)amino] cyclopentan-1-ol Inhibitor DOT1L Inhibitor (e.g., Pinometostat analogs) Intermediate->Inhibitor Chemical Synthesis Block Catalytic Inhibition Inhibitor->Block Binds SAM Pocket MLL MLL-Rearranged Leukemia Complex DOT1L DOT1L Enzyme (H3K79 Methyltransferase) MLL->DOT1L Aberrant Recruitment Block->DOT1L Prevents Methylation

Fig 1. Role of the cyclopentanol intermediate in synthesizing DOT1L epigenetic inhibitors.

PPE_Workflow Start 1. Fume Hood Setup (Face Velocity: 80-120 fpm) PPE 2. Don PPE (Neoprene Gloves, Unvented Goggles) Start->PPE Weighing 3. Weighing & Transfer (Anti-static spatulas) PPE->Weighing Validation 4. Surface Validation (Moistened pH Paper Test) Weighing->Validation Waste 5. Waste Segregation (Neutralize with 1% Acetic Acid) Validation->Waste

Fig 2. Self-validating operational workflow for handling lipophilic basic amines.

References

  • Inhibitors of protein methyltransferase DOT1L and methods of use thereof. United States Patent US10112968B2. Google Patents.
  • Combination therapy for treating cancer. United States Patent US9446064B2. Google Patents.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol
Reactant of Route 2
(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.